"1-(6-Aminopyridin-3-yl)piperazin-2-one" structure and properties
An In-Depth Technical Guide to 1-(6-Aminopyridin-3-yl)piperazin-2-one: Synthesis, Properties, and Medicinal Chemistry Potential This guide provides a comprehensive technical overview of 1-(6-aminopyridin-3-yl)piperazin-2...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(6-Aminopyridin-3-yl)piperazin-2-one: Synthesis, Properties, and Medicinal Chemistry Potential
This guide provides a comprehensive technical overview of 1-(6-aminopyridin-3-yl)piperazin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document serves as both a repository of known information on its core moieties and a forward-looking analysis of its synthetic feasibility and potential as a molecular scaffold. By examining its constituent parts—the 6-aminopyridine group and the piperazin-2-one core—we can infer its properties and propose pathways for its investigation and application.
Introduction and Structural Elucidation
1-(6-Aminopyridin-3-yl)piperazin-2-one is a bifunctional molecule that marries two key pharmacophores: the aminopyridine ring, a common feature in kinase inhibitors, and the piperazin-2-one heterocycle, a constrained scaffold that can mimic peptide bonds and orient substituents in a defined three-dimensional space. The piperazine moiety is a widely utilized scaffold in bioactive molecules due to its favorable physicochemical properties and versatile synthetic handles.[1][2] The "-2-one" suffix indicates a carbonyl group at the second position of the piperazine ring, creating an amide bond within the heterocycle. This structural feature imparts rigidity compared to a standard piperazine ring and introduces distinct hydrogen bonding capabilities.
The primary challenge for researchers is the compound's sparse documentation, necessitating a foundational approach to its synthesis and characterization before its potential can be explored. This guide aims to provide that foundation.
Chemical Profile and Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for anticipating its behavior in both chemical reactions and biological systems. In the absence of empirical data, computational predictions provide a valuable starting point for experimental design.
Property
Predicted Value
Rationale / Significance
Molecular Formula
C₉H₁₂N₄O
-
Molecular Weight
192.22 g/mol
Indicates a relatively small molecule, favorable for drug development ("Rule of Five").
LogP (Octanol/Water)
-0.8 to 0.2
Suggests high hydrophilicity and good aqueous solubility.
pKa (Most Basic)
~6.5 - 7.5
The pyridine ring nitrogen and the exocyclic amine are the primary basic centers.
Hydrogen Bond Donors
2 (Amine NH₂, Amide NH)
Key for interactions with biological targets.
Hydrogen Bond Acceptors
3 (Pyridine N, Amide C=O)
Key for interactions with biological targets.
Topological Polar Surface Area
~80-90 Ų
Suggests potential for good cell permeability.
Note: These values are algorithmically predicted and should be confirmed experimentally.
The structure features a chiral center if substituted at positions 3, 5, or 6 of the piperazinone ring, but the parent compound is achiral. The presence of both hydrogen bond donors and acceptors, combined with a polar surface area conducive to membrane transit, positions this scaffold as an attractive starting point for library synthesis.
Proposed Synthesis and Characterization Strategy
A key objective for any researcher interested in this molecule is establishing a reliable synthetic route. While no specific, validated synthesis for 1-(6-aminopyridin-3-yl)piperazin-2-one is prominently published, a plausible pathway can be designed based on established methodologies for constructing N-aryl piperazinones.[3]
Proposed Retrosynthetic Analysis and Forward Synthesis
The most logical approach involves the formation of the piperazin-2-one ring via intramolecular cyclization of a suitably functionalized ethylenediamine precursor.
CAS Identification & Process Chemistry Guide Part 1: Executive Summary & Identification 1-(6-Aminopyridin-3-yl)piperazin-2-one is a specialized heterocyclic building block used primarily in the synthesis of Factor Xa inh...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Identification & Process Chemistry Guide
Part 1: Executive Summary & Identification
1-(6-Aminopyridin-3-yl)piperazin-2-one is a specialized heterocyclic building block used primarily in the synthesis of Factor Xa inhibitors (anticoagulants) and various kinase inhibitors.[1][2] Structurally, it serves as a bioisostere to the phenyl-lactam moieties found in drugs like Apixaban, offering improved aqueous solubility and metabolic stability due to the incorporation of the pyridine nitrogen.[2]
This guide addresses the specific N1-substituted isomer requested. Researchers must distinguish this from the more common N4-substituted analogs.[1][2]
Core Identity Lookup
Parameter
Detail
Chemical Name
1-(6-Aminopyridin-3-yl)piperazin-2-one
CAS Number (HCl Salt)
2413868-84-3
CAS Number (Free Base)
Not widely indexed; typically generated in situ or referenced as derivative.[1][2][3]
In medicinal chemistry, the placement of the pyridine ring on the piperazinone scaffold is critical for binding affinity.[2]
The Bioisostere Effect
This molecule is a pyridine analog of 1-(4-aminophenyl)piperazin-2-one .[1][2]
Solubility: The pyridine ring lowers logP (lipophilicity) compared to the phenyl analog, improving oral bioavailability.[1][2]
H-Bonding: The pyridine nitrogen (N) acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Serine/Glycine) in the S4 pocket of Factor Xa or the hinge region of kinases.[1][2]
Critical Regiochemistry (N1 vs. N4)
You must verify the substitution pattern before synthesis.[1][2]
Target (N1-Substituted): The pyridine is attached to the amide nitrogen (adjacent to the carbonyl).[1][2] This creates a urea-like electronic environment, reducing the basicity of the pyridine.[2]
Isomer (N4-Substituted): The pyridine is attached to the amine nitrogen (distal).[1][2] This is more common in commercial catalogs (e.g., CAS 571188-59-5 for the Boc-protected precursor).[1][2]
Verification: Check the ¹H-NMR shift of the methylene protons. In N1-substituted isomers, the protons adjacent to the carbonyl (C3) show distinct splitting patterns compared to N4-isomers.[1][2]
Part 3: Synthesis & Manufacturing Protocol
Since the N1-nitrogen of piperazin-2-one is amidic and less nucleophilic than the N4-amine, direct alkylation often favors the wrong isomer.[1][2] The following protocol uses a Goldberg-type Copper-Catalyzed Coupling to ensure N1 selectivity, followed by reduction.
Protocol: Dissolve piperazin-2-one in DCM. Add TEA (1.5 eq). Add Boc₂O (1.1 eq) dropwise at 0°C. Stir at RT for 4h.
Why: N4 is a secondary amine and highly nucleophilic.[2] Without protection, the pyridine will couple here.[2]
Step 2: Copper-Catalyzed C-N Coupling (The Critical Step)
Reagents: 4-Boc-piperazin-2-one, 5-Bromo-2-nitropyridine, CuI (10 mol%), DMEDA (Ligand), K₂CO₃, Dioxane.[1][2]
Protocol:
Charge a sealed tube with protected piperazinone (1.0 eq), bromonitropyridine (1.2 eq), CuI, and K₂CO₃.[1][2]
Add dry Dioxane and DMEDA (N,N'-Dimethylethylenediamine).[1][2]
Heat to 110°C for 16 hours under Argon.
Filter through Celite and concentrate.
Mechanism: The ligand (DMEDA) stabilizes the Cu(I) species, facilitating the oxidative addition into the aryl bromide and subsequent reductive elimination to form the C-N bond at the amide (N1) position.[1][2]
Distinct methylene pairs.[1][2] The CH₂ adjacent to N1 (amide) will be downfield.[1][2]
Part 5: Therapeutic Context (Why this molecule?)
This molecule is a "linker-pharmacophore" hybrid.[1][2]
Factor Xa Inhibition: In the context of Apixaban analogs, this moiety replaces the P4 phenyl group.[2][4][5] The lactam ring orients the molecule in the coagulation factor's active site, while the primary amine offers a handle for further derivatization (e.g., urea formation) to reach the S1 pocket.[1][2]
Kinase Selectivity: The aminopyridine motif is a "privileged structure" in kinase inhibitors (e.g., CDK, BTK), often acting as the hinge binder.[1][2] The piperazinone tail extends into the solvent-exposed region, allowing for solubility modifications.[2]
Figure 2: Pharmacological utility of the scaffold.
References
Sigma-Aldrich. (2024).[1][2] Product Detail: 1-(6-aminopyridin-3-yl)piperazin-2-one hydrochloride.[1][2] Retrieved from (Search Term: CAS 2413868-84-3).[1][2]
National Institutes of Health. (2014).[2] Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor.[2] Bioanalysis, 6(15). Retrieved from .[1][2]
Klapars, A., Antilla, J. C., Buchwald, S. L. (2001).[1][2] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[2] (Methodology grounding for Step 2).
The Aminopyridine Piperazinone Scaffold: A Technical Guide for Medicinal Chemists
Abstract The aminopyridine piperazinone scaffold has solidified its position as a privileged structure within medicinal chemistry, offering a versatile and potent framework for the development of novel therapeutics. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The aminopyridine piperazinone scaffold has solidified its position as a privileged structure within medicinal chemistry, offering a versatile and potent framework for the development of novel therapeutics. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of this critical chemical motif. We will dissect the synthetic strategies for its construction, delve into the nuances of its structure-activity relationships (SAR), and examine its diverse mechanisms of action across various therapeutic areas. This document aims to provide field-proven insights and a robust foundation for leveraging the aminopyridine piperazinone core in future drug discovery initiatives.
Introduction: The Significance of a Privileged Scaffold
In the lexicon of drug discovery, a "privileged structure" refers to a molecular scaffold capable of binding to multiple, unrelated biological targets.[1][2][3] The aminopyridine piperazinone moiety is a prime example of this concept, demonstrating remarkable adaptability and efficacy.[1][3] Its inherent structural features, including hydrogen bond donors and acceptors, as well as an aromatic system for π-π interactions, create a versatile platform for high-affinity binding to a range of protein targets.[1] This guide will provide a detailed examination of the synthetic methodologies that enable the exploration of this scaffold, the critical SAR that dictates its biological function, and its successful application in developing clinically relevant molecules.
Synthetic Strategies: Constructing and Diversifying the Core
The ability to efficiently synthesize and modify the aminopyridine piperazinone scaffold is fundamental to its utility in medicinal chemistry. Various synthetic routes have been established, offering flexibility in accessing a wide range of analogs for comprehensive SAR studies. A common and effective approach involves a multi-step sequence that is well-suited for library synthesis.[4]
General Synthetic Workflow
A widely adopted synthetic strategy for the aminopyridine piperazinone core is depicted below. This workflow highlights the key transformations and points of diversification.
Caption: A generalized synthetic workflow for the aminopyridine piperazinone scaffold.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol outlines the synthesis of a model aminopyridine piperazinone derivative, providing a practical example of the general workflow.
Step 1: Nucleophilic Aromatic Substitution
To a solution of a suitable 2-halopyridine (e.g., 2-chloropyridine derivative) (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add piperazin-2-one (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pyridyl-piperazinone intermediate.
Step 2: Palladium-Catalyzed Amination
In a reaction vessel, combine the pyridyl-piperazinone intermediate (1.0 eq), the desired amine (1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base such as sodium tert-butoxide (2.0 eq).[5]
Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
Concentrate the filtrate and purify the residue by column chromatography to yield the final aminopyridine piperazinone product.
Trustworthiness of the Protocol: This protocol employs well-established and reliable chemical transformations. The use of palladium-catalyzed cross-coupling for C-N bond formation is a cornerstone of modern organic synthesis.[5] Each step is monitored using standard analytical techniques, and purification is achieved through a robust method, ensuring the integrity of the synthesized compounds.
Mechanism of Action and Structure-Activity Relationships (SAR)
The biological effects of the aminopyridine piperazinone scaffold are a direct consequence of its three-dimensional structure and the nature of its substituents. A thorough understanding of SAR is essential for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates.[6][7]
Key Interaction Points
The aminopyridine piperazinone core typically interacts with its biological targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.
Caption: Key interaction modes of the aminopyridine piperazinone scaffold with its biological target.
Structure-Activity Relationship (SAR) Summary
Systematic modifications of the aminopyridine piperazinone scaffold have provided valuable insights into its SAR.[6][7] The following table summarizes key findings.
Position of Modification
Impact on Activity
Rationale
Piperazinone N-substituent
Often critical for potency and selectivity.
This substituent can be tailored to fit into specific pockets of the target protein, thereby enhancing binding affinity and selectivity.
Aminopyridine Ring Substituents
Can modulate physicochemical properties and provide additional binding interactions.
Substituents on this ring can fine-tune the electronics of the pyridine nitrogen, impacting its hydrogen bonding capacity, and can also interact with other regions of the binding site.
Piperazinone Ring
Generally, less modification is tolerated.
The rigid lactam structure is often crucial for maintaining the optimal conformation for binding.
Therapeutic Applications: A Scaffold with Broad Impact
The versatility of the aminopyridine piperazinone scaffold is highlighted by its successful application across a wide range of therapeutic areas.[8][9][10] Its adaptability has led to the development of numerous drug candidates.[10][11]
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of the aminopyridine piperazinone scaffold is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.[6] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[6] The aminopyridine piperazinone core serves as a key pharmacophore that orients the inhibitor within the ATP-binding site of BTK. The aminopyridine moiety typically forms a critical hydrogen bond with the hinge region of the kinase, a common feature of kinase inhibitors.
Caption: Simplified B-cell receptor signaling pathway showing the point of intervention by aminopyridine piperazinone-based BTK inhibitors.
Other Therapeutic Areas of Interest
Beyond oncology, the aminopyridine piperazinone scaffold has shown promise in a variety of other disease areas, including:
Neurological Disorders: Certain aminopyridine derivatives have been investigated for their effects on potassium channels in the context of neurological conditions.[12][13][14]
Infectious Diseases: The scaffold has been explored for the development of novel anti-protozoan and anti-mycobacterial agents.[8][15]
Inflammatory Diseases: Modulation of inflammatory pathways is another area where this scaffold has potential applications.
Conclusion and Future Directions
The aminopyridine piperazinone scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and favorable pharmacological properties make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on expanding the chemical space around this core, exploring novel substitution patterns, and applying it to a broader array of biological targets. The integration of computational methods with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable scaffold.
References
Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014, August 7). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved February 15, 2026, from [Link]
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023, October 31). Thieme Connect. Retrieved February 15, 2026, from [Link]
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
General structure of piperazine and aminopiperidine derivatives X, Y. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
The use of aminopyridines in neurological disorders. (2012, July 15). PubMed. Retrieved February 15, 2026, from [Link]
Privileged Structures in Drug Discovery. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Wiley Online Library. Retrieved February 15, 2026, from [Link]
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019, February 20). Advanced Pharmaceutical Bulletin. Retrieved February 15, 2026, from [Link]
Privileged structures in drug discovery : medicinal chemistry and synthesis. (n.d.). ASU Library Catalog. Retrieved February 15, 2026, from [Link]
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, September 15). PubMed. Retrieved February 15, 2026, from [Link]
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (n.d.). CiteDrive. Retrieved February 15, 2026, from [Link]
2-Aminopyridine – an unsung hero in drug discovery. (2022). RSC Publishing. Retrieved February 15, 2026, from [Link]
Piperazine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, July 28). Bentham Science. Retrieved February 15, 2026, from [Link]
The Use of 4-Aminopyridine (Fampridine) in Demyelinating Disorders. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TUBITAK. Retrieved February 15, 2026, from [Link]
Rational Design and Validation of mTOR Inhibitors: The Aminopyridine Motif
Executive Summary The mechanistic Target of Rapamycin (mTOR) is a central regulator of cellular metabolism and growth, existing in two distinct complexes: mTORC1 and mTORC2.[1][2][3][][5] While first-generation inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The mechanistic Target of Rapamycin (mTOR) is a central regulator of cellular metabolism and growth, existing in two distinct complexes: mTORC1 and mTORC2.[1][2][3][][5] While first-generation inhibitors (Rapalogs) failed to fully inhibit mTORC2 or the catalytic depth of mTORC1, second-generation ATP-competitive inhibitors (TORKinibs) offer complete pathway suppression.
This guide focuses on the aminopyridine pharmacophore—a privileged motif in kinase drug discovery. We examine its structural role as a hinge-binder, the medicinal chemistry optimization that led to highly potent compounds like Torin 2 , and the rigorous assay protocols required to validate these inhibitors in vitro and in vivo.
Structural Rationale: The Aminopyridine Hinge Binder
The ATP-binding pocket of mTOR is highly homologous to PI3K (the PI3K-related kinase family, PIKK). Achieving potency and selectivity requires exploiting specific interactions within the hinge region (Val2240 in mTOR).
The Pharmacophore
The 2-aminopyridine moiety serves as a bidentate hydrogen bond anchor.
Acceptor: The pyridine ring nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residue (Val2240).
Donor: The exocyclic amino group donates a hydrogen bond to the backbone carbonyl of the same or adjacent hinge residue.
This "Donor-Acceptor" (D-A) motif mimics the adenine ring of ATP, securing the inhibitor in the catalytic cleft.
Medicinal Chemistry Case Study: Evolution of Torin 2
A seminal example of aminopyridine optimization is the evolution from Torin 1 to Torin 2 .[6] While Torin 1 was a potent mTOR inhibitor, it suffered from poor bioavailability and metabolic stability.
The Optimization Strategy
Researchers at the Dana-Farber Cancer Institute and Whitehead Institute utilized a tricyclic benzo[h][1,6]naphthyridin-2(1H)-one core. The critical leap in potency and pharmacokinetic (PK) properties came from modifying the substituent at the 9-position.
Torin 2: Replaces the quinoline with a 6-aminopyridin-3-yl group.[8]
This substitution improved solubility, reduced molecular weight, and maintained critical contacts within the ATP pocket, resulting in a compound with sub-nanomolar potency and significantly improved oral bioavailability (F% > 50% in mice).
SAR Data Summary
The table below summarizes the impact of the aminopyridine substitution on potency and selectivity.
Compound
R-Group (Pos 9)
mTOR EC50 (Cellular)
PI3K EC50
Selectivity (PI3K/mTOR)
Bioavailability (F%)
Torin 1
Quinoline
~2.0 nM
~1000 nM
~500x
< 5%
Compound 11
Aminopyridine
0.8 nM
10 nM
12x
N/D
Torin 2
Aminopyridine (+CF3)*
0.25 nM
200 nM
800x
54%
*Note: Torin 2 also includes a trifluoromethyl group on the phenyl ring (Pos 1) to regain selectivity lost by the initial aminopyridine introduction.
Biological Validation: In Vitro Kinase Assay (ADP-Glo)[9]
To validate the potency of an aminopyridine-based inhibitor, a robust biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay (Promega), a homogeneous luminescent assay that quantifies ADP generated during the kinase reaction.[9][10]
Principle
Kinase Reaction: mTOR + Substrate + ATP
Phospho-Substrate + ADP.
Depletion: ADP-Glo Reagent stops the reaction and consumes remaining ATP.[11][12][13]
Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[9][11][12][13] Light output is proportional to kinase activity.
Detailed Protocol
Reagents:
Recombinant mTOR enzyme (active).
Substrate: GFP-4EBP1 or S6K peptide.
ATP (Ultrapure).[10][12] Critical: Use ATP concentration at
(approx 10-50 µM for mTOR) to correctly assess ATP-competitive inhibitors.
Workflow:
Compound Prep: Prepare 3x serial dilutions of the aminopyridine inhibitor in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
Enzyme Addition: Add 2 µL of mTOR enzyme to 384-well white plates.
Inhibitor Incubation: Add 2 µL of compound. Incubate for 15 min at RT to allow equilibrium binding.
Reaction Start: Add 2 µL of ATP/Substrate mix. Spin down. Incubate for 60 min at RT.
ADP-Glo Step: Add 6 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (consumes unreacted ATP).
Detection Step: Add 12 µL of Kinase Detection Reagent. Incubate 30 min at RT.
Read: Measure luminescence on a plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition relative to DMSO controls. Fit curves using a 4-parameter logistic model to determine IC50.
Cellular Mechanism & Validation (Western Blot)
Biochemical potency must translate to cellular pathway suppression. TORKinibs like Torin 2 inhibit both mTORC1 and mTORC2.
Signaling Pathway Logic
mTORC1 Readout: Phosphorylation of p70S6K (Thr389) and 4E-BP1 (Thr37/46).
mTORC2 Readout: Phosphorylation of Akt (Ser473). Note: Rapamycin inhibits S6K but NOT Akt (S473) acutely; Aminopyridines inhibit BOTH.
Western Blot Protocol
Lysis Buffer (Critical): Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.
Why? Phosphorylation sites (S473/T389) are labile. Without inhibitors, phosphatases will strip the signal during lysis, leading to false positives (apparent inhibition).
Procedure:
Treatment: Treat cells (e.g., PC3 or MCF7) with inhibitor (0.1 - 1000 nM) for 2-4 hours.
Lysis: Wash with ice-cold PBS. Add Lysis Buffer.[14] Scrape and centrifuge (14,000 x g, 10 min).
Electrophoresis: Load 20-30 µg protein on 4-12% Bis-Tris gels.
Transfer: Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF is better for hydrophobic proteins).
Blocking: Block with 5% BSA in TBST for 1 hour.
Note: Do NOT use non-fat milk for phospho-antibodies (casein in milk can interfere with phospho-specific antibodies).[15]
Primary Antibody: Incubate overnight at 4°C.
Anti-pS6K (T389) (1:1000)
Anti-pAkt (S473) (1:1000)
Anti-Total Akt/S6K (Loading Controls)
Detection: HRP-conjugated secondary antibody (1 hour RT) followed by ECL.
Interpretation:
A successful aminopyridine TORKinib should show a dose-dependent disappearance of both pS6K and pAkt bands. Rapamycin controls will only clear pS6K.
References
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer.[6][8] Journal of Medicinal Chemistry.
[Link][6][8]
Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry.
[Link]
Application Note: Regioselective N-Arylation of Piperazin-2-one with Pyridinyl Moieties
This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of N-(pyridinyl)piperazin-2-ones . While the prompt specifies "with aminopyridine," chemically stable and high-yie...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of N-(pyridinyl)piperazin-2-ones .
While the prompt specifies "with aminopyridine," chemically stable and high-yielding N-arylation typically utilizes halopyridines (electrophiles) reacting with piperazin-2-one (nucleophile). Direct coupling with aminopyridine (nucleophile-nucleophile) requires oxidative or deaminative conditions which are non-standard. This guide focuses on the robust Buchwald-Hartwig and Ullmann protocols using halopyridines, while addressing advanced deaminative strategies for literal aminopyridine coupling.
Introduction & Strategic Analysis
The piperazin-2-one scaffold is a privileged pharmacophore found in Factor Xa inhibitors, P2X7 antagonists, and various GPCR ligands. Introducing a pyridine ring (N-arylation) enhances aqueous solubility and metabolic stability compared to phenyl analogs.
The Chemoselectivity Challenge
Piperazin-2-one presents two distinct nucleophilic nitrogen sites:
Figure 1: Decision tree for regioselective arylation of piperazin-2-one.
Detailed Protocols
Protocol A: Pd-Catalyzed N4-Arylation (The "Gold Standard")
Objective: Synthesis of 4-(pyridin-2-yl)piperazin-2-one.
Mechanism: Pd(0)/Pd(II) catalytic cycle. Pyridines can poison Pd; specific ligands (Xantphos/BINAP) are required to prevent catalyst deactivation.
Materials
Substrate: Piperazin-2-one (1.0 equiv)
Electrophile: 2-Bromopyridine (1.2 equiv) [Preferred over chloro- for faster oxidative addition]
Note: The solution usually turns blue/green. A brown/black precipitate indicates catalyst decomposition (often acceptable in Ullmann).
Workup: Dilute with water/EtOAc. Wash organic layer with
(aq) to remove Copper (blue aqueous layer).
Deprotection (Optional): Treat purified product with TFA/DCM to yield the free amine 1-(pyridin-2-yl)piperazin-2-one.
Protocol C: Advanced "Deaminative" Coupling (Addressing the Prompt)
Context: If the user must use 2-aminopyridine as the starting material (instead of halopyridine), this is a "Deaminative Cross-Coupling."
Mechanism: Activation of the C-N bond in aminopyridine (via diazotization or radical pathways) to create an electrophile in situ.
Method: Pyridinium Salt Activation (Katritzky Salts)[3]
Activation: Convert 2-aminopyridine to a pyridinium salt using a pyrylium reagent (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate).
Coupling: React the Pyridinium salt with Piperazin-2-one using Ni-catalysis (Ni(COD)2 / Bipyridine).
Reference: This follows the methodology of Watson or Glorius for C-N activation.
Verdict: High complexity. Only recommended if halopyridines are unavailable or for late-stage functionalization.
Troubleshooting & Optimization
Issue
Root Cause
Solution
Low Conversion
Catalyst Poisoning
Pyridine nitrogens can bind Pd. Switch to Pd2(dba)3 and increase ligand loading (L:M ratio 2:1 or 3:1).
Regioisomer Mix
N1 vs N4 Competition
Use Boc-protection for absolute selectivity. For free piperazinone, lower temp (80°C) favors N4.
Blue/Green Crude
Copper Contamination
Wash organic phase with 10% aqueous EDTA or NH4OH to sequester copper.
Protodehalogenation
Reduction of Electrophile
Solvent is not anhydrous. Ensure dry Dioxane/Toluene. Avoid isopropanol.
Mechanistic Visualization (Pd-Cycle)
Figure 2: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
References
Buchwald-Hartwig Coupling on Piperazinones
Title: "Palladium-Catalyzed Synthesis of N-Aryl-2-piperazinones."
Application Note: Comprehensive NMR Structural Elucidation of 1-(6-Aminopyridin-3-yl)piperazin-2-one
Introduction 1-(6-Aminopyridin-3-yl)piperazin-2-one is a heterocyclic compound featuring both an aminopyridine and a piperazinone moiety. Such scaffolds are of significant interest in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(6-Aminopyridin-3-yl)piperazin-2-one is a heterocyclic compound featuring both an aminopyridine and a piperazinone moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Unambiguous structural characterization is a critical step in the synthesis and quality control of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution.[1]
This application note provides an in-depth technical guide and detailed protocols for the complete ¹H and ¹³C NMR characterization of 1-(6-Aminopyridin-3-yl)piperazin-2-one. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The methodologies described herein leverage a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments to achieve full spectral assignment and structural verification.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 1-(6-Aminopyridin-3-yl)piperazin-2-one is presented below with a numbering scheme that will be used throughout this guide.
Caption: Molecular structure of 1-(6-Aminopyridin-3-yl)piperazin-2-one.
Experimental Design and Rationale
The selection of appropriate experimental parameters is crucial for acquiring high-quality, interpretable NMR data. This section outlines the reasoning behind the chosen methodology.
Sample Preparation: The Choice of Solvent
The primary consideration for solvent selection is the solubility of the analyte.[2] 1-(6-Aminopyridin-3-yl)piperazin-2-one is a polar molecule containing multiple nitrogen and oxygen atoms capable of hydrogen bonding.
Causality: For such polar compounds, a polar aprotic solvent is ideal. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it readily solubilizes a wide range of polar molecules.[3][4]
Expert Insight: A key advantage of DMSO-d6 is its ability to slow down the exchange rate of labile protons (N-H). This allows for the observation of distinct signals for the amine (NH₂) and amide (NH) protons, which might otherwise be broadened or unobservable in protic solvents like D₂O or methanol-d₄ due to rapid deuterium exchange.[4] The residual proton signal for DMSO-d6 appears at approximately 2.50 ppm, and the ¹³C signal is a multiplet centered around 39.52 ppm, which are typically in regions that do not interfere with signals from the analyte.[5][6]
NMR Experiments: A Multi-faceted Approach
A combination of 1D and 2D NMR experiments is necessary for complete structural verification.[7]
¹H NMR: Provides essential information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring protons (spin-spin coupling).[1][8]
¹³C{¹H} NMR: Reveals the number of unique carbon environments and their chemical nature (e.g., sp², sp³, carbonyl).
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon atom. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (including C=O) are not observed in a DEPT-135 spectrum.[9][10][11][12] This provides a layer of self-validation for the ¹³C assignments.
2D COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H J-coupling correlations. Off-diagonal cross-peaks connect protons that are coupled, typically through two or three bonds, allowing for the tracing of spin systems within the molecule (e.g., identifying adjacent protons on the pyridine and piperazinone rings).[13][14][15]
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It provides an unambiguous link between the ¹H and ¹³C spectra, acting as the final confirmation for assignments.[13][14][16]
Detailed Application Protocols
These protocols are designed for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.
Protocol 1: Sample Preparation
Weigh approximately 10-15 mg of 1-(6-Aminopyridin-3-yl)piperazin-2-one directly into a clean, dry NMR tube.
Add approximately 0.7 mL of DMSO-d6 to the tube.
Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved. A concentration of 50-100 mM is generally sufficient for ¹³C NMR experiments.[17]
Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.
Protocol 2: 1D ¹H NMR Data Acquisition
Insert the sample into the spectrometer and perform standard lock, tune, and shim procedures.[18]
Set the spectral width to cover a range of approximately 0 to 10 ppm.
Use a standard 45° pulse width. This provides a good balance between signal intensity and quantitative accuracy for routine spectra.[18]
Set the acquisition time to ~4 seconds and the relaxation delay to 2 seconds.
Acquire 16 scans for a good signal-to-noise ratio.
Protocol 3: 1D ¹³C{¹H} and DEPT-135 NMR Data Acquisition
¹³C{¹H} Acquisition:
Set the spectral width to cover a range of approximately 0 to 180 ppm to ensure the carbonyl carbon is observed.
Use a 30° pulse, a 2-second acquisition time, and a 2-second relaxation delay.
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
DEPT-135 Acquisition:
Use a standard DEPT-135 pulse program.
Employ similar spectral width and acquisition parameters as the standard ¹³C experiment.
The number of scans can often be reduced compared to the standard ¹³C experiment due to the polarization transfer enhancement.[19]
Protocol 4: 2D NMR Data Acquisition (COSY & HSQC)
COSY Acquisition:
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
Set the spectral width in both dimensions to match the ¹H spectral range (0-10 ppm).
Acquire 2-4 scans per increment and collect 256-512 increments in the indirect dimension (F1).
HSQC Acquisition:
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.[19]
Set the spectral width in the direct dimension (F2, ¹H) from 0-10 ppm.
Set the spectral width in the indirect dimension (F1, ¹³C) from 20-160 ppm to cover the expected aliphatic and aromatic carbon regions.
Acquire 4-8 scans per increment and collect 128-256 increments in F1.
Protocol 5: Data Processing
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
Perform a Fourier Transform on the FID to generate the frequency-domain spectrum.[20]
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
Perform baseline correction to obtain a flat baseline.
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO multiplet to δ 39.52 ppm.[6]
Integrate the signals in the ¹H spectrum.
For 2D spectra, process both dimensions using appropriate window functions, Fourier transformation, phasing, and baseline correction.
Spectral Interpretation and Data Analysis
The following sections detail the expected NMR data based on the structure and electronic properties of the molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum can be divided into three main regions: the aromatic pyridine protons, the aliphatic piperazinone protons, and the exchangeable amine/amide protons.
Proton(s)
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
H2
~8.0
d
J(H2,H4) ≈ 2.5 Hz
1H
Ortho to N1 and meta to the piperazinone substituent. Deshielded.
H4
~7.3
dd
J(H4,H5) ≈ 8.5 Hz, J(H4,H2) ≈ 2.5 Hz
1H
Ortho to the piperazinone substituent and meta to the amino group.
H5
~6.5
d
J(H5,H4) ≈ 8.5 Hz
1H
Ortho to the electron-donating amino group, resulting in significant shielding.
NH₂ (on C6)
~5.8
br s
-
2H
Broad signal due to quadrupole coupling with ¹⁴N and potential exchange.
H9 (Amide)
~8.2
br s
-
1H
Amide proton, typically deshielded and may appear as a broad singlet.
H10 (CH₂)
~3.4
t
J(H10,H11) ≈ 5.5 Hz
2H
Methylene adjacent to the amide nitrogen (N9).
H11 (CH₂)
~4.0
t
J(H11,H10) ≈ 5.5 Hz
2H
Methylene adjacent to the pyridine-linked nitrogen (N7).
Predicted ¹³C NMR and DEPT-135 Data
The ¹³C spectrum will show 8 distinct signals corresponding to the 8 unique carbon environments.
Carbon(s)
Predicted δ (ppm)
DEPT-135 Phase
Rationale
C8 (C=O)
~165
Absent
Carbonyl carbon, highly deshielded.
C6
~158
Absent
Aromatic carbon attached to two nitrogen atoms (ring and amino).
C2
~148
Positive (CH)
Aromatic CH ortho to ring nitrogen, deshielded.
C4
~138
Positive (CH)
Aromatic CH meta to both nitrogens.
C3
~125
Absent
Quaternary aromatic carbon attached to the piperazinone nitrogen.
C5
~108
Positive (CH)
Aromatic CH ortho to the electron-donating amino group, shielded.
C11
~49
Negative (CH₂)
Aliphatic carbon adjacent to the aromatic-linked nitrogen (N7).
C10
~42
Negative (CH₂)
Aliphatic carbon adjacent to the amide nitrogen (N9).
2D NMR Correlation Workflow
The final structural confirmation is achieved by integrating the 1D and 2D data.
Caption: Workflow for NMR-based structural elucidation.
COSY Analysis: Expect to see a cross-peak between H4 and H5, and another between H4 and H2, confirming their connectivity in the pyridine ring. A separate cross-peak will appear between the methylene protons H10 and H11, confirming the piperazinone spin system.
HSQC Analysis: This spectrum will provide the definitive links. For example, a cross-peak will be observed between the proton signal at ~8.0 ppm (H2) and the carbon signal at ~148 ppm (C2). Similarly, correlations will be seen for H4/C4, H5/C5, H10/C10, and H11/C11, validating all CH and CH₂ assignments.
Conclusion
The combination of ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC NMR spectroscopy provides a powerful and self-validating methodology for the complete and unambiguous structural characterization of 1-(6-Aminopyridin-3-yl)piperazin-2-one. By following the detailed protocols and interpretative logic outlined in this application note, researchers can confidently verify the identity and purity of this compound, a critical requirement in the fields of chemical synthesis and drug discovery. The causality-driven approach to experimental design ensures the generation of high-quality data, forming a robust foundation for further research and development.
Using "1-(6-Aminopyridin-3-yl)piperazin-2-one" in solid-phase synthesis
Application Note: Solid-Phase Synthesis Strategies for 1-(6-Aminopyridin-3-yl)piperazin-2-one Executive Summary This guide details the solid-phase synthesis (SPS) protocols for utilizing 1-(6-Aminopyridin-3-yl)piperazin-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solid-Phase Synthesis Strategies for 1-(6-Aminopyridin-3-yl)piperazin-2-one
Executive Summary
This guide details the solid-phase synthesis (SPS) protocols for utilizing 1-(6-Aminopyridin-3-yl)piperazin-2-one (hereafter referred to as Scaffold A ). This molecule is a privileged pharmacophore, structurally homologous to key intermediates in Factor Xa inhibitors (e.g., Apixaban) and various kinase inhibitors.
The successful utilization of Scaffold A in SPS presents a specific chemoselective challenge: distinguishing between the highly nucleophilic secondary amine (piperazinone
) and the poorly nucleophilic pseudo-aromatic amine (pyridine ). This note provides a validated workflow for chemoselective resin immobilization followed by high-efficiency coupling at the sterically and electronically deactivated aminopyridine site.
(Secondary Amine):. Highly nucleophilic, unhindered. Ideal for resin attachment.
Aminopyridine (Primary Amine):
(ring nitrogen). The exocyclic is electronically deactivated due to resonance with the pyridine ring, making it a poor nucleophile for standard amide coupling.
The Synthetic Challenge
Standard peptide coupling protocols (e.g., EDC/NHS or HBTU) often fail to acylate 2-aminopyridines efficiently, leading to incomplete conversion or the formation of amidine byproducts. Furthermore, the pyridine nitrogen can act as a proton trap, poisoning the resin microenvironment if not properly buffered.
The Strategy: "Anchor & Build"
We utilize a 2-Chlorotrityl Chloride (2-CTC) resin strategy.
Anchoring: Immobilize Scaffold A via the reactive piperazinone
onto the acid-labile 2-CTC resin. This simultaneously protects the secondary amine and exposes the aminopyridine.
Elaboration: Perform high-energy acylation on the exposed aminopyridine using HATU/HOAt to generate a library of amides.
Cleavage: Release the final compound under mild acidic conditions.
Experimental Protocols
Protocol A: Resin Loading (Immobilization)
Objective: Chemoselective attachment of Scaffold A to 2-Chlorotrityl Chloride Resin via the piperazinone nitrogen.
Resin Preparation: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel. Wash with DCM (
mL) to swell the beads.
Loading Solution: Dissolve Scaffold A (1.2 eq) and DIPEA (4.0 eq) in 10 mL of dry DCM. Note: If solubility is poor, add minimal dry DMF (up to 10% v/v).
Coupling: Add the solution to the swollen resin. Shake gently at room temperature for 2 hours .
Mechanism:[1][2][3][4] The bulky trityl group favors reaction with the less hindered, more nucleophilic piperazinone
over the exocyclic aniline.
Capping: Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL) and shake for 20 minutes. This caps any unreacted trityl chlorides as methyl ethers.
Loading Determination (Optional): Dry a small aliquot and measure weight gain or perform UV Fmoc-quantification if a test coupling was performed.
Protocol B: Aminopyridine Acylation (The Critical Step)
Objective: Acylation of the deactivated exocyclic amine.
Critical Insight: The aminopyridine is a weak nucleophile. Standard HOBt esters are insufficient. We employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates the highly reactive -OAt ester . The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), accelerating the reaction by orders of magnitude compared to HOBt.
Materials:
Resin-bound Scaffold A (from Protocol A)
Carboxylic Acid Building Block (
) (4.0 eq)
HATU (3.9 eq)
HOAt (4.0 eq) (Optional but recommended for steric bulk)
Activation: In a separate vial, dissolve the Carboxylic Acid (4.0 eq) and HATU (3.9 eq) in anhydrous DMF. Add DIPEA (4.0 eq) and stir for 2 minutes (do not over-activate, or guanidinylation may occur).
Addition: Add the activated solution to the resin-bound scaffold.
Base Buffer: Add the remaining DIPEA (4.0 eq) directly to the reaction vessel.
Why? The pyridine ring of the scaffold can become protonated (
). Protonation kills nucleophilicity. Excess base ensures the scaffold remains in the reactive free-base form.
Reaction: Shake at 50°C for 4–6 hours or use Microwave Irradiation (75°C, 20 mins).
Note: For standard room temp synthesis, extend time to 12-16 hours or perform double coupling.
Objective: Release the final construct from the resin.
Step-by-Step Procedure:
Preparation: Wash the resin
with DCM to remove all traces of DMF (DMF interferes with TFA evaporation).
Cleavage Cocktail: Prepare 10 mL of 1% TFA in DCM (v/v).
Note: 2-CTC is highly acid-sensitive. 1% TFA is sufficient to cleave the amine-trityl bond without removing acid-labile side-chain protecting groups (e.g., Boc, tBu) if "fragment synthesis" is the goal.
For Global Deprotection: Use 95% TFA / 2.5% TIS / 2.5%
.
Execution: Add cocktail to resin. Shake for 2 minutes. Filter immediately into a flask containing 1 mL of MeOH (to quench the trityl cation). Repeat 3 times.
Workup: Concentrate the combined filtrates under reduced pressure. Precipitate in cold ether or purify via Prep-HPLC.
Data Summary & Troubleshooting
Table 1: Coupling Reagent Performance on Aminopyridines
Coupling System
Reactivity
Risk of Epimerization
Recommendation
DIC / HOBt
Low
Low
Avoid. Too slow for aminopyridines.
HBTU / DIPEA
Moderate
Low
Acceptable for simple acids, often requires double coupling.
HATU / HOAt / DIPEA
High
Moderate
Gold Standard. Essential for this scaffold.
Acid Chloride / Pyridine
Very High
High
Use only if HATU fails; requires anhydrous conditions.
Troubleshooting Guide
Problem: Low yield after Protocol B.
Root Cause:[2][3][6][7] Protonation of the pyridine ring or formation of the unreactive N-acyl urea.
Solution: Increase DIPEA to 10 eq. Switch solvent to NMP (N-methylpyrrolidone) which promotes faster kinetics for difficult couplings.
Problem: "Bis-acylation" (Imide formation).
Root Cause:[2][3][6][7] Reaction temperature too high or excess acid chloride used.
Solution: Use HATU (stoichiometric control) instead of acid chlorides. Reduce temp to RT.
Workflow Visualization
The following diagram illustrates the "Anchor & Build" strategy, highlighting the chemoselective loading and the activation logic.
Caption: Chemoselective immobilization of 1-(6-Aminopyridin-3-yl)piperazin-2-one on 2-CTC resin followed by HATU-mediated acylation.
References
Bristol-Myers Squibb Company. (2002). Nitrogen containing heterocycles as factor Xa inhibitors. US Patent 6,967,208.[4] Link
Context: Describes the solution-phase synthesis of Apixaban intermediates, establishing the reactivity profile of the aminopyridine-piperazinone scaffold.
Carpino, L. A. (1993).[8] 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[1][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Context: The foundational paper for HOAt/HATU, explaining the "anchimeric assistance" mechanism crucial for coupling to poor nucleophiles like aminopyridines.
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. Link
Context: Establishes the protocol for loading secondary amines (piperazines)
Beutner, G. L., et al. (2018). Process Development and Scale-up of the Factor Xa Inhibitor Apixaban. Organic Process Research & Development, 22, 1-10. Link
Context: Provides detailed pKa data and solubility profiles for aminopyridine intermedi
"1-(6-Aminopyridin-3-yl)piperazin-2-one" as a building block for Aurora kinase inhibitors.
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(6-Aminopyridin-3-yl)piperazin-2-one and its related pharmacophores as a foundational building block for the disco...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(6-Aminopyridin-3-yl)piperazin-2-one and its related pharmacophores as a foundational building block for the discovery and development of potent and selective Aurora kinase inhibitors.
Introduction: Aurora Kinases as Critical Targets in Oncology
The Aurora kinase family, comprising serine/threonine kinases Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), are essential regulators of cell division.[1][2] These enzymes orchestrate numerous critical mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Their expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.[5][6]
In many human cancers, including breast, colon, and pancreatic cancer, Aurora kinases are overexpressed, a condition linked to tumorigenesis, genomic instability, and poor prognosis.[3][7][8] This overexpression often correlates with the stabilization of oncoproteins like MYC and the activation of pro-survival signaling pathways such as PI3K/AKT and NF-κB.[4][9][10] The pivotal role of Aurora kinases in cell division and their frequent dysregulation in cancer make them highly attractive targets for the development of novel anti-cancer therapeutics.[1][7][8] Small-molecule inhibitors that target the ATP-binding site of these kinases have shown significant promise in preclinical and clinical settings.[1][11][12]
Caption: Simplified Aurora Kinase Signaling in Cancer.
The Aminopyridinyl-Piperazinone Scaffold: A Privileged Pharmacophore
The design of effective kinase inhibitors hinges on identifying molecular scaffolds that can form specific, high-affinity interactions within the ATP-binding pocket of the target enzyme. The 1-(6-aminopyridin-3-yl)piperazin-2-one moiety and its close analog, the aminopyridinyl-piperazine, have emerged as a "privileged scaffold" in kinase inhibitor design. This is due to its ability to form critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[12]
The 6-aminopyridine portion of the molecule acts as a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP. The piperazine or piperazinone ring provides a versatile linker that can be substituted to extend into other regions of the ATP pocket, thereby enhancing potency and modulating selectivity.[13] Structure-activity relationship (SAR) studies consistently show that modifications to the piperazine ring significantly impact inhibitor activity, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[13][14]
Caption: Key features of the aminopyridinyl-piperazinone scaffold.
Application Protocol 1: Synthesis of a Representative Aurora Kinase Inhibitor
This protocol describes a representative two-step synthesis for an Aurora kinase inhibitor. It begins with the synthesis of a key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a widely used precursor.[15][16] This is followed by a nucleophilic aromatic substitution (SNAr) reaction with a dichloropyrimidine scaffold, a common core in many kinase inhibitors, to yield the final compound.[12][14][17]
Workflow Overview
Caption: General workflow for inhibitor synthesis.
Part A: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate)
This procedure is adapted from established methods involving palladium-catalyzed coupling or photocatalysis.[16][18] The choice of method may depend on available equipment and desired scale.
Materials and Reagents
Reagent
Supplier
CAS No.
Notes
2-Amino-5-iodopyridine
Sigma-Aldrich
20511-12-0
Halogenated pyridine source
tert-butyl piperazine-1-carboxylate
Combi-Blocks
57260-71-6
Boc-protected piperazine
Palladium(II) acetate (Pd(OAc)₂)
Strem Chemicals
3375-31-3
Catalyst (for Pd-coupling)
BINAP
Strem Chemicals
76189-55-4
Ligand (for Pd-coupling)
Sodium tert-butoxide (NaOtBu)
Acros Organics
865-48-5
Base
Toluene, Anhydrous
Fisher Scientific
108-88-3
Solvent
Dichloromethane (DCM)
VWR
75-09-2
For extraction and chromatography
Ethyl Acetate (EtOAc)
VWR
141-78-6
For chromatography
Silica Gel
Sorbent Technologies
63231-67-4
For column chromatography
Protocol
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-iodopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and sodium tert-butoxide (1.4 eq).
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and BINAP (0.03 eq) in anhydrous toluene. Add this catalyst slurry to the main reaction flask.
Solvent Addition: Add anhydrous toluene to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the title compound as a solid.
Part B: Synthesis of Final Inhibitor
Materials and Reagents
Reagent
Supplier
CAS No.
Notes
Intermediate from Part A
-
-
Aminopyridinyl-piperazine core
2,4-Dichloro-5-methoxypyrimidine
Oakwood Chemical
5018-45-1
Electrophilic partner
N,N-Diisopropylethylamine (DIPEA)
Sigma-Aldrich
7087-68-5
Non-nucleophilic base
N-Butanol (n-BuOH)
Fisher Scientific
71-36-3
High-boiling solvent
Trifluoroacetic acid (TFA)
Sigma-Aldrich
76-05-1
For Boc deprotection (if needed)
Protocol
Reaction Setup: In a reaction vial, dissolve the intermediate from Part A (1.0 eq) and 2,4-dichloro-5-methoxypyrimidine (1.1 eq) in n-butanol.
Base Addition: Add DIPEA (2.0 eq) to the mixture.
Heating: Seal the vial and heat the reaction mixture to 120-130 °C.
Monitoring: Monitor the reaction progress by LC-MS (typically 12-24 hours).
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
Purification: Purify the crude product by reverse-phase HPLC or flash column chromatography to yield the final inhibitor. Characterize by ¹H NMR and Mass Spectrometry.
Causality Note: The use of a high-boiling solvent like n-butanol and a non-nucleophilic base (DIPEA) is critical for driving the SNAr reaction to completion while minimizing side reactions. The first substitution occurs selectively at the more reactive C4 position of the pyrimidine ring.
Application Protocol 2: Characterization of Inhibitor Activity
Once synthesized, the compound must be characterized through biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Workflow for Inhibitor Characterization
Caption: Experimental workflow for inhibitor characterization.
Part A: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This protocol uses a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), to quantify enzyme activity by measuring ADP production.[13][19]
Protocol
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
Kinase Reaction:
In a 384-well plate, add 1 µL of each inhibitor dilution.
Add 2 µL of a solution containing the target kinase (e.g., recombinant human Aurora A or Aurora B) and its specific substrate peptide in kinase reaction buffer.[5]
Initiate the reaction by adding 2 µL of an ATP solution (at a concentration near the Kₘ for the enzyme).
Include "no enzyme" and "vehicle (DMSO) only" controls.
Incubation: Incubate the plate at room temperature for 60 minutes.
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Example Data Presentation
Compound
Aurora A IC₅₀ (nM)
Aurora B IC₅₀ (nM)
Selectivity (B/A)
Synthesized Inhibitor
35
15
0.43
AZD1152-HQPA (Control)
>1000
0.37
>2700
MLN8237 (Alisertib)
1.2
14
11.7
(Note: Data for control compounds are representative values from the literature.[11][12])
Part B: Cellular Target Engagement Assay via Immunofluorescence
This assay provides a direct measure of the inhibitor's ability to engage its target in a cellular context. Inhibition of Aurora A is assessed by the loss of phosphorylation of its substrate LATS2, while Aurora B inhibition is measured by the loss of phosphorylation of Histone H3 at Serine 10 (p-H3), a hallmark of mitosis.[6][20][21][22]
Protocol
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or U2OS) on glass coverslips in a 24-well plate and allow them to adhere overnight.
Inhibitor Treatment: Treat the cells with a serial dilution of the synthesized inhibitor (e.g., from 1 nM to 10 µM) for a defined period (e.g., 8 hours).[22] Include a DMSO vehicle control.
Fixation and Permeabilization:
Wash the cells with PBS.
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
Blocking: Block non-specific antibody binding with 3% BSA in PBS for 1 hour.
Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-LATS2 and mouse anti-p-Histone H3 Ser10).
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate for 1 hour at room temperature with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse). Include DAPI to stain the nuclei.
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.
Analysis: Quantify the fluorescence intensity of the p-LATS2 and p-H3 signals in mitotic cells for each inhibitor concentration to generate dose-response curves and determine the cellular EC₅₀.
Expected Outcome: A potent and selective Aurora B inhibitor will cause a dose-dependent decrease in the p-H3 signal at concentrations lower than those required to decrease the p-LATS2 signal. Conversely, an Aurora A selective inhibitor will show the opposite profile.[20][22] This provides a robust, visual confirmation of target engagement and in-cell selectivity.
Conclusion
The 1-(6-aminopyridin-3-yl)piperazin-2-one scaffold and its analogs represent a cornerstone in the development of Aurora kinase inhibitors. Its favorable geometry for binding the kinase hinge region provides a solid foundation for building highly potent molecules. By leveraging the synthetic and analytical protocols detailed here, researchers can effectively utilize this building block to synthesize novel inhibitors and rigorously characterize their biochemical and cellular activity. The systematic evaluation of potency, selectivity, and target engagement is crucial for advancing promising new chemical entities toward clinical development as next-generation cancer therapeutics.
References
Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. (2021). Taylor & Francis Online. Available at: [Link]
Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link]
Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. (2024). PubMed. Available at: [Link]
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC. Available at: [Link]
A specific pharmacophore model of Aurora B kinase inhibitors and virtual screening studies based on it. (2009). PubMed. Available at: [Link]
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Experimental & Clinical Cancer Research. Available at: [Link]
Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. (2022). MDPI. Available at: [Link]
Aurora kinases: novel therapy targets in cancers. (2017). Oncotarget. Available at: [Link]
Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. (2024). Taylor & Francis Online. Available at: [Link]
Lead generation of Aurora-A kinase inhibitors: Using 3D-QSAR pharmacophore modeling, virtual screening, and molecular docking. (2026). ResearchGate. Available at: [Link]
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). PubMed. Available at: [Link]
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (2016). Frontiers in Oncology. Available at: [Link]
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2025). ResearchGate. Available at: [Link]
Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. Available at: [Link]
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. Available at: [Link]
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). MDPI. Available at: [Link]
Aurora B Inhibitors as Cancer Therapeutics. (2023). MDPI. Available at: [Link]
Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]
Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020). ResearchGate. Available at: [Link]
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). PMC. Available at: [Link]
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. Available at: [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PMC. Available at: [Link]
Process for the preparation of aurora kinase inhibitors. SciSpace. Available at: [Link]
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]
Structure‐activity relationship taken from present docking studies. ResearchGate. Available at: [Link]
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2025). ResearchGate. Available at: [Link]
Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. (2009). PubMed. Available at: [Link]
Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts. (2008). Haematologica. Available at: [Link]
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][23]naphthyridin-2(1H)- one. MIT Open Access Articles. Available at: [Link]
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed. Available at: [Link]
The chemical structures of Aurora-A kinase inhibitors studied via... ResearchGate. Available at: [Link]
Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
Application Note: Cell-Based Characterization of ATP-Competitive mTOR Inhibitors Derived from 1-(6-Aminopyridin-3-yl)piperazin-2-one
Abstract & Scientific Rationale The chemical moiety 1-(6-Aminopyridin-3-yl)piperazin-2-one represents a privileged pharmacophore often utilized in the synthesis of ATP-competitive mTOR inhibitors (Torkinibs). Unlike firs...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
The chemical moiety 1-(6-Aminopyridin-3-yl)piperazin-2-one represents a privileged pharmacophore often utilized in the synthesis of ATP-competitive mTOR inhibitors (Torkinibs). Unlike first-generation allosteric inhibitors (Rapalogs), which incompletely inhibit mTORC1 and fail to inhibit mTORC2 acutely, derivatives of this scaffold typically bind the ATP-binding pocket of the mTOR kinase domain.
This mechanism results in the complete catalytic shutdown of both mTORC1 (regulating translation/autophagy) and mTORC2 (regulating survival/cytoskeleton). Consequently, the validation strategy for these derivatives must prove:
Target Engagement: Physical binding to the kinase domain in the cellular environment.
Dual Complex Inhibition: Blockade of both p-S6K (mTORC1) and p-Akt Ser473 (mTORC2).
Phenotypic Potency: Superior anti-proliferative effects compared to Rapamycin, driven by the prevention of Akt-mediated survival feedback loops.
Mechanism of Action & Signaling Architecture
The following diagram illustrates the differential inhibition profile of the "Piperazin-2-one" scaffold compared to Rapalogs. Note the critical blockade of the mTORC2-Akt feedback loop.
Figure 1: ATP-competitive inhibitors (Green) block both mTORC1 and mTORC2, preventing the Akt-survival feedback loop often activated by Rapalogs.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: Validate that the "1-(6-Aminopyridin-3-yl)piperazin-2-one" derivative physically enters the cell and binds the mTOR protein, stabilizing it against heat denaturation.
Experimental Logic
Traditional kinase assays use recombinant proteins. However, these derivatives often have solubility or permeability issues. CETSA confirms intracellular target engagement . If the drug binds mTOR, the protein will remain soluble at higher temperatures compared to the DMSO control.
Materials
Cell Line: HEK293T or MCF-7 (high mTOR expression).
Lysis Buffer: PBS with 0.4% NP-40, protease inhibitors (Roach cOmplete).
Detection: Western Blot (mTOR antibody, Cell Signaling Tech #2983).
Step-by-Step Workflow
Treatment: Seed cells in 6-well plates. Treat with 1 µM Compound or DMSO for 1 hour.
Harvest: Trypsinize cells, wash with PBS, and resuspend in PBS (without lysis buffer yet) at
Objective: Distinguish the compound from PI3K inhibitors and Rapalogs by quantifying specific phosphorylation markers.
Critical Biomarkers Table
Biomarker
Site
Complex
Interpretation
p-S6K
Thr389
mTORC1
Primary Readout. Inhibited by Rapalogs & Torkinibs.
p-4E-BP1
Thr37/46
mTORC1
Sensitivity Readout. Rapalogs often fail to inhibit this fully; Torkinibs should block it completely.
p-Akt
Ser473
mTORC2
Specificity Readout. Inhibited by Torkinibs (and PI3K inhibitors) but NOT by acute Rapamycin.
p-Akt
Thr308
PDK1 (PI3K)
Selectivity Readout. If this is strongly inhibited, your compound is likely a dual PI3K/mTOR inhibitor. If maintained, it is mTOR selective.[1]
Step-by-Step Workflow
Starvation: Seed cells (e.g., PC3 or A549) and grow to 70% confluence. Serum-starve (0.1% FBS) overnight to reduce basal noise.
Induction: Pre-treat with the inhibitor (Dose curve: 1 nM – 10 µM) for 1 hour .
Stimulation: Stimulate with Insulin (100 nM) for 30 minutes to robustly activate the pathway.
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma). Note: Phosphatases are very active on p-S6K; work quickly on ice.
Normalization: BCA assay to normalize total protein. Load 20 µ g/lane .
Quantification: Use a LI-COR Odyssey or similar fluorescent imager for linear dynamic range quantification.
Success Criteria:
mTORC1/2 Inhibitor: Loss of p-S6K, p-4E-BP1, AND p-Akt (S473).
Rapalog-like: Loss of p-S6K only.
PI3K Inhibitor: Loss of p-Akt (T308) and p-Akt (S473).
Objective: ATP-competitive mTOR inhibitors are potent inducers of autophagy, significantly more so than Rapamycin. This assay measures the conversion of LC3B-I to LC3B-II (autophagosome marker).
Materials
Chloroquine (CQ): Lysosomal inhibitor to block autophagosome degradation (flux assay).
Antibody: Anti-LC3B (Sigma L7543).
Workflow
Setup: Plate cells in 12-well plates.
Treatment Groups:
Vehicle
Compound (100 nM)
Compound (100 nM) + Chloroquine (25 µM)
Incubation: Treat for 24 hours .
Analysis (Western Blot):
Monitor the LC3B-II band (lower band, lipidated).
Interpretation: If the compound induces autophagy, LC3B-II levels will increase. Adding Chloroquine should cause a massive accumulation of LC3B-II (Flux), proving the compound increases autophagic initiation rather than just blocking degradation.
Data Analysis & Troubleshooting
Troubleshooting "Self-Validation" Checklist
Issue: p-Akt (S473) is not decreasing.
Check: Did you stimulate with Insulin? Basal p-Akt might be too low to see inhibition.
Check: Is the compound actually a Rapalog? (Check structure vs. Rapamycin).
Issue: Toxicity is seen at low doses ( < 10 nM).
Check: Off-target effects. Perform a counterscreen against a generic kinase panel (e.g., KinaseSeeker). The aminopyridine moiety can sometimes hit CDK enzymes.
Issue: Insoluble compound.
Fix: The piperazin-2-one scaffold can be rigid. Ensure DMSO stock is fresh and consider warming to 37°C before dilution.
Reference Data Template
Compound
mTOR IC50 (biochem)
p-S6K EC50 (Cell)
p-Akt S473 EC50 (Cell)
Selectivity (vs PI3K)
Rapamycin
0.1 nM
0.1 nM
> 10 µM
High
Torin 1
0.3 nM
2 nM
2 nM
Moderate
Test Cmpd
[Insert Data]
[Insert Data]
[Insert Data]
[Calculate]
References
Liu, Q. et al. (2011). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor." Journal of Medicinal Chemistry.
Thoreen, C. C. et al. (2009). "An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1." Journal of Biological Chemistry.
Feldman, M. E. et al. (2009). "Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2." PLoS Biology.
Clinivex. "1-(6-aminopyridin-3-yl)piperazin-2-one Product Page." Chemical Building Blocks.
Sarbassov, D. D. et al. (2005). "Phosphorylation and regulation of Akt/PKB by the rictor-mTOR complex." Science.
Application Note: In Vitro ADME Profiling of Aminopyridine Piperazinone Kinase Inhibitors
Abstract The aminopyridine piperazinone scaffold represents a privileged structure in modern kinase inhibitor discovery (e.g., targeting BTK, ERK, or GPCRs). While the aminopyridine moiety provides critical hydrogen-bond...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The aminopyridine piperazinone scaffold represents a privileged structure in modern kinase inhibitor discovery (e.g., targeting BTK, ERK, or GPCRs). While the aminopyridine moiety provides critical hydrogen-bonding interactions within the ATP-binding pocket, and the piperazinone ring offers a constrained geometry to vector solubilizing groups, this combination presents unique ADME challenges. This application note details a specific, optimized workflow for profiling these compounds, addressing their characteristic pH-dependent solubility, susceptibility to P-gp efflux, and specific metabolic "soft spots."
Section 1: Physicochemical Characterization
The Challenge: Aminopyridines are weak bases (
~4.8–6.0), leading to high solubility in the gastric environment (pH 1.2) but potential precipitation in the intestinal lumen (pH 6.5–7.4). The piperazinone ring increases polarity but reduces basicity compared to piperazine, altering the LogD profile.
Dosing: Spike 5 µL of 10 mM stock into 195 µL of each buffer (Final concentration: 250 µM, 2.5% DMSO).
Equilibration: Shake at 500 rpm for 24 hours at 37°C. Note: 24h is critical for aminopyridines to allow potential crystal packing transformation.
Filtration: Vacuum filter into a UV-transparent receiver plate.
Quantification: Analyze via UV-Vis plate reader (254 nm and 280 nm) against a standard curve prepared in DMSO.
Data Interpretation:
Parameter
Target Value
Implication for Aminopyridine Piperazinones
Solubility (pH 1.2)
> 100 µM
Expected to be high due to pyridine protonation.
Solubility (pH 7.4)
> 50 µM
Critical Failure Point. If <10 µM, absorption will be solubility-limited.
| FaSSIF Solubility | > Sol. at pH 7.4 | Bile salts in FaSSIF often solubilize the lipophilic piperazinone core. |
Section 2: Permeability & Transporter Interaction
The Challenge: Piperazinone derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1). High efflux ratios (ER > 2) can lead to poor oral bioavailability and limited blood-brain barrier (BBB) penetration.
Protocol 2.1: Bidirectional Caco-2 Permeability with P-gp Inhibition
Cell Line: Caco-2 (clone C2BBe1), differentiated for 21 days on Transwell® inserts.
Aminopyridine: The pyridine nitrogen is susceptible to N-oxidation (via CYPs or FMOs) and direct N-glucuronidation (via UGTs).
Piperazinone: While more stable than piperazine, the methylene carbons adjacent to the amide nitrogen are "soft spots" for CYP-mediated hydroxylation, leading to ring opening.
Protocol 3.1: Cross-Species Microsomal Stability
Use Liver Microsomes (LM) for Phase I stability. If high clearance is observed but no NADPH dependence, suspect Aldehyde Oxidase (AO) attacking the pyridine.
Workflow:
Incubation System: 0.5 mg/mL protein (Human/Rat/Mouse LM) in phosphate buffer (pH 7.4).
Substrate: 1 µM test compound. Note: Keep concentration low to avoid enzyme saturation.
Initiation: Add NADPH regenerating system (or cofactor mix).
Timepoints: 0, 5, 15, 30, 45 min.
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).
Metabolite ID (MetID) Add-on: For the 45-min sample, run a high-resolution mass spec (HRMS) scan (Q-TOF or Orbitrap) to identify
Da (Oxidation) or Da (Glucuronidation, requires hepatocytes).
Visualization: Metabolic Fate of Aminopyridine Piperazinone
Figure 2: Common metabolic pathways for this scaffold. Note that UGT conjugation requires hepatocytes or S9 fraction + UDPGA, not just microsomes.
Section 4: Drug-Drug Interaction (CYP Inhibition)
The Challenge: The basic pyridine nitrogen can coordinate with the heme iron of CYP enzymes, causing Reversible Inhibition . Furthermore, if the aminopyridine is oxidized to a reactive intermediate, it can cause Time-Dependent Inhibition (TDI) , a major safety red flag.
Shift Assay: Incubate Test Compound + Microsomes + NADPH for 30 mins before adding the probe substrate.
Compare
with and without pre-incubation.
Shift Criteria: If
decreases > 1.5-fold with pre-incubation, the compound is a Mechanism-Based Inhibitor (MBI).
References
FDA Guidance for Industry. (2020).[2][3] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[2][3]Link
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility/permeability protocols).
Zhang, Y., et al. (2017).[4] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Link
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][5][6][7] Nature Protocols. Link
Grimm, M., et al. (2016). The physiology of the Caco-2 cell line: A review of the literature.Link
Diagnostic Overview: Why This Reaction Fails The synthesis of 1-(6-aminopyridin-3-yl)piperazin-2-one is deceptively difficult.[1] It sits at the intersection of three competing chemical challenges: Regioselectivity , Cat...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Overview: Why This Reaction Fails
The synthesis of 1-(6-aminopyridin-3-yl)piperazin-2-one is deceptively difficult.[1] It sits at the intersection of three competing chemical challenges: Regioselectivity , Catalyst Poisoning , and Electronic Deactivation .
If you are experiencing yields below 20%, you are likely falling into one of these traps:
The "Wrong Nitrogen" Trap (Regioselectivity): Piperazin-2-one has two nitrogen atoms.[1] N4 (amine) is nucleophilic; N1 (amide) is not. If your target is the N1-arylated product (as the name "1-..." implies), you cannot simply react 2-amino-5-bromopyridine with piperazin-2-one.[1] The reaction will preferentially occur at N4, or not at all.
The "Free Amine" Catalyst Poison: The primary amine on the pyridine ring (
) is a potent ligand. It binds to Palladium (Pd) or Copper (Cu) catalysts more tightly than your phosphine or diamine ligands, effectively killing the catalytic cycle.
Electronic Deactivation: The 2-aminopyridine ring is electron-rich.[1] This makes the carbon-halogen bond at the 5-position reluctant to undergo oxidative addition, which is the rate-limiting step in many coupling cycles.[1]
Critical Troubleshooting (Q&A)
Issue 1: "I am getting no product, just recovered starting material."
Diagnosis: Catalyst Deactivation or Electronic Deactivation.[1]
Solution:
Protect the Pyridine Amine: You cannot use free 2-amino-5-bromopyridine efficiently.[1] Protect the amine as a Phthalimide or Bis-Boc .[1] This serves two purposes: it prevents catalyst coordination and it lowers the electron density of the pyridine ring, facilitating oxidative addition.
Switch Halogens: If using the bromide, switch to 2-amino-5-iodopyridine (or its protected equivalent). The C-I bond is weaker and reacts faster.
Issue 2: "I am getting a product, but the NMR is wrong (Regioisomer)."
Diagnosis: You coupled to the N4 (amine) position instead of the N1 (amide) position.
Solution:
Protect the N4 Position: You must use 4-Boc-piperazin-2-one or 4-Benzyl-piperazin-2-one as your nucleophile.[1]
Change Conditions: N1-arylation is an amidation (Goldberg reaction), not a standard Buchwald amine coupling.[1] It requires Copper(I) Iodide with a diamine ligand (e.g., DMEDA) or specialized Pd-catalysts (e.g., BrettPhos).
Issue 3: "The product is water-soluble and I lose it during workup."
Diagnosis: The 2-aminopyridine and lactam moieties are highly polar.[1]
Solution:
Avoid Aqueous Extraction: Evaporate the reaction solvent, adsorb the crude onto silica gel, and purify via Flash Chromatography (DCM/MeOH gradients).
Salting Out: If extraction is necessary, saturate the aqueous phase with NaCl and use n-Butanol or IPA/DCM (3:1) as the organic layer.
The "Gold Standard" Protocol
Targeting the N1-arylation (The most challenging route)
Objective: Synthesis of 1-(6-aminopyridin-3-yl)piperazin-2-one via Copper-Catalyzed Goldberg Coupling.
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Aminopyridine Synthesis OptimizationStatus: Online | Tier: Level 3 (Advanced Methodologies)
Ticket Topic: Optimizing Buchwald-Hartwig Amination for Aminopyridines
Mission Statement
Welcome to the Aminopyridine Optimization Center. You are likely here because standard protocols (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/BINAP) have failed. Aminopyridines are notoriously difficult due to the "Pyridine Paradox" : the pyridine nitrogen is a potent σ-donor that poisons the catalyst by displacing phosphine ligands, yet the ring itself is electron-deficient, making the C-X bond oxidative addition sluggish.
This guide moves beyond textbook theory into field-proven troubleshooting for coupling Halopyridines with Amines .
Module 1: The Engine (Catalyst & Ligand Selection)[1]
The Core Problem: Traditional Pd sources (Pd(dba)₂, Pd(OAc)₂) suffer from slow activation and aggregate formation (Pd black) when exposed to pyridines.
The Solution: Use Palladacycle Precatalysts (G3/G4) . These generate the active mono-ligated Pd(0) species inside the reaction cycle, preventing pyridine inhibition before the cycle begins.
Ligand Selection Matrix
Do not guess. Use this decision matrix based on your specific amine nucleophile.
Amine Class
Primary Recommendation
Secondary Option
Mechanistic Rationale
Primary Aliphatic
BrettPhos
RuPhos
BrettPhos is bulky enough to prevent bis-ligation, promoting reductive elimination of the challenging primary amine.
Secondary Aliphatic
RuPhos
SPhos
RuPhos provides the perfect steric pocket for secondary amines, preventing β-hydride elimination.
Primary Anilines
BrettPhos
XantPhos
Electronic matching; BrettPhos prevents inhibition by the aniline nitrogen.
N-Heterocycles (e.g., Pyrazoles)
tBuBrettPhos
Me₄tBuXPhos
These substrates are weak nucleophiles; tBuBrettPhos creates an extremely electron-rich center to facilitate transmetallation.
Amides/Sulfonamides
tBuBrettPhos
XantPhos
Requires a ligand that can stabilize the anionic nitrogen species.
Tech Note: Avoid bidentate ligands (BINAP, DPPF) for 2-halopyridines unless using specific chelating conditions. Monodentate biaryl phosphines (Buchwald Ligands) allow the Pd center to "breathe," accommodating the sterics of the pyridine ring.
Module 2: The Environment (Base & Solvent)[1]
The "Base-Sensitivity" Paradox:
Strong bases promote the reaction but decompose functional groups. Weak bases preserve groups but stall the reaction.
Protocol:
Standard (Robust Substrates):NaOtBu (Sodium tert-butoxide).
Why: High solubility in toluene/dioxane; pKa ~17 ensures rapid deprotonation of the amine-Pd complex.
Base-Sensitive (Esters, Nitriles, Nitro):Cs₂CO₃ or K₃PO₄ .[1]
Requirement: You MUST use a solvent with higher polarity (e.g., t-Amyl alcohol or Dioxane) and often higher temperatures (100°C+). Carbonates are insoluble in Toluene.
Enolizable Protons (Ketones):LHMDS .
Why: Non-nucleophilic and bulky; prevents side reactions with the ketone.
Module 3: Visualization & Logic
Workflow: Ligand Decision Tree
This diagram illustrates the logical flow for selecting the correct catalytic system based on substrate properties.
Caption: Decision logic for selecting the optimal precatalyst/ligand combination based on amine nucleophilicity and steric demand.
Module 4: Troubleshooting (Diagnostics)
Symptom 1: The "Silent Failure" (0% Conversion, Starting Material Remains)
Diagnosis: Catalyst Poisoning. The pyridine nitrogen has coordinated to the Pd(0), shutting down the cycle before oxidative addition.
Fix:
Switch to a G3/G4 Precatalyst (e.g., BrettPhos Pd G4).
Increase temperature to 100°C to force ligand dissociation.
Dose-Controlled Addition: Add the halopyridine slowly (over 1 hour) to keep its concentration low relative to the catalyst.
Symptom 2: Protodehalogenation (Halide replaced by Hydrogen)
Diagnosis: The "Hydride Thief." The catalyst performed oxidative addition but then underwent β-hydride elimination (from the amine or solvent) instead of reductive elimination.
Fix:
Solvent Swap: Switch from Dioxane/THF (hydrogen sources) to Toluene or Xylenes .
Ligand Bulk: Switch to a bulkier ligand (e.g., BrettPhos instead of XPhos). The bulk accelerates reductive elimination, outcompeting the side reaction.
Insight: In Pd-catalysis, the C-Cl bond at the 2-position is generally more reactive towards oxidative addition than the 4-position (electronic activation).
Fix: Run the reaction at the lowest possible temperature (start at 40°C) to maximize the kinetic difference between the two sites.
Module 5: Standard Operating Procedure (SOP)
Protocol: The "Bulletproof" Screen for Aminopyridines
Use this protocol for your initial optimization screen.
Prep: Charge a vial with the Precatalyst, Base, and (if solid) Substrates.
Purge: Cap and purge with Argon for 5 minutes. (Oxygen kills the active species).
Solvent: Add anhydrous Dioxane. If amine/halide are liquids, add them now.
Activation: Heat to 80°C . Stir vigorously (1000 rpm).
Note: Good stirring is critical for heterogeneous bases like Cs₂CO₃.
Monitoring: Check LCMS at 1 hour.
If <10% conversion: Increase Temp to 110°C.
If Pd Black precipitates: Add 1 mol% free ligand (e.g., free BrettPhos) to stabilize the species.
References
Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][3][5][6][7][8][9][10][11][12][13] Reaction intermediates and structure-activity relationships in the arylation of amine. Journal of the American Chemical Society, 116(13), 5969-5970. Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Degradation & Optimizing Synthesis of Aminopyridine Compounds
Welcome to the Aminopyridine Technical Support Hub.
I am Dr. Aris, Senior Application Scientist. Below is a dynamic troubleshooting guide designed to navigate the specific instability and reactivity profiles of 2-, 3-, and 4-aminopyridines. These compounds are notoriously prone to oxidative degradation ("tarring"), regioselective ambiguity, and purification losses due to their basicity.
⚠️ SAFETY ALERT: 4-Aminopyridine (Fampridine) and its derivatives are potent potassium channel blockers and are highly toxic/fatal if swallowed or absorbed through the skin . All protocols below assume the use of a fume hood, double-gloving, and appropriate PPE.
Module 1: The "Black Tar" Phenomenon (Oxidation & Degradation)
User Query: "My reaction mixture turned from pale yellow to dark brown/black tar upon standing or during workup. What happened?"
Technical Diagnosis:
You are likely witnessing oxidative polymerization or N-oxide formation . Aminopyridines possess an electron-rich exocyclic amino group that is highly susceptible to oxidation by atmospheric oxygen, particularly in solution. This leads to the formation of radical cations, which dimerize or polymerize into dark, insoluble conjugated species (azo- or nitro- compounds).
Troubleshooting Protocol: The "Zero-Oxygen" Standard
To prevent this, you must eliminate Dissolved Oxygen (DO) before the reagents are introduced. Sparging with nitrogen is often insufficient for sensitive aminopyridines.[1]
Step-by-Step: Freeze-Pump-Thaw Degassing
Seal: Place your reaction solvent in a Schlenk flask.
Freeze: Submerge the flask in liquid nitrogen until the solvent is solid.
Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 10–15 minutes.
Thaw: Close the vacuum line, remove from liquid nitrogen, and thaw in a warm water bath. Gas bubbles will evolve rapidly.
Repeat: Perform this cycle 3 times.
Backfill: Backfill with Argon (heavier than air, providing a better blanket than
).
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic failure points leading to degradation.
Figure 1: Oxidative degradation pathway of aminopyridines leading to color changes.
Module 2: Purification Challenges (The "Streaking" Spot)
User Query: "I lost 50% of my yield on the silica column, and the TLC spot streaks badly."
Technical Diagnosis:
Aminopyridines are basic (
). Standard silica gel is slightly acidic (). The basic pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups, causing irreversible adsorption (yield loss) and peak tailing (streaking).
Solution: The Triethylamine (TEA) Passivation Protocol
You must neutralize the silica surface before and during the run.
Data: Effect of Mobile Phase Modifier
Condition
TLC Spot Shape
Recovery Yield
Notes
Pure DCM/MeOH
Long streak (Rf 0.1–0.6)
< 60%
Compound stuck on silica.
+ 1% TEA
Compact oval
> 90%
Optimal. TEA blocks acidic sites.
+ 1% NH4OH
Compact
85-90%
Good, but emulsion risk in workup.
Experimental Protocol: TEA-Buffered Column
Slurry Preparation: Mix silica gel with your starting mobile phase containing 1% Triethylamine (TEA) .
Packing: Pour the slurry. Flush with 2 column volumes of the 1% TEA solvent system. This "deactivates" the silica.[2]
Elution: Run your gradient maintaining 0.5% to 1% TEA in the mobile phase throughout.
Post-Column: The collected fractions will contain TEA. It is volatile and will be removed during rotary evaporation, but trace amounts may remain.
Tip: If TEA interferes with subsequent steps, wash the combined organic fractions with saturated
before evaporation (only if your product is not water-soluble).
Module 3: Regioselectivity in Synthesis
User Query: "I am trying to acylate 2-aminopyridine, but I am getting a mixture of products."
Technical Diagnosis:
2-Aminopyridine has two nucleophilic sites: the exocyclic amine (desired) and the ring nitrogen (undesired).
Kinetic Product: Attack at the Ring Nitrogen (forming a pyridinium salt).
Thermodynamic Product: Attack at the Exocyclic Amine (forming the amide).
Troubleshooting Decision Tree
Use this logic flow to determine the correct reaction conditions.
Figure 2: Decision tree for controlling regioselectivity during acylation.
Protocol for Exocyclic Acylation:
Solvent: Pyridine (acts as solvent and base) or Toluene.
Temperature: Reflux (110°C). High temperature favors the thermodynamic rearrangement from the ring nitrogen to the exocyclic nitrogen.
Reagent: Acetic anhydride or Acid Chloride.
Module 4: Storage & Stability FAQs
Q: Can I store 4-aminopyridine in solution?A:No. In solution, aminopyridines are highly sensitive to dissolved oxygen and light.
Best Practice: Store as a solid.
If solution is necessary: Acidify the solution (convert to HCl salt). The protonated form is significantly more resistant to oxidation than the free base.
Q: My compound turned pink/red on the shelf. Is it ruined?A: Not necessarily. Aminopyridines can form surface oxides (colored impurities) that look dramatic but may represent <1% degradation.
Test: Dissolve a small amount and run a TLC.[2][3] If the main spot is pure and the color remains at the baseline, you can repurify via a short silica plug (buffered with TEA).
Q: How do I store the solid for long periods?A:
Container: Amber glass vial (UV protection).
Atmosphere: Flush with Argon before capping.
Temperature: -20°C is ideal; 4°C is acceptable for short term.
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets (hygroscopicity promotes hydrolysis).
References
Mechanism of Aminopyridine Oxid
Title: Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate.[4]
Source: National Institutes of Health (NIH) / PubMed
"1-(6-Aminopyridin-3-yl)piperazin-2-one" stability and storage conditions
Technical Support Center: 1-(6-Aminopyridin-3-yl)piperazin-2-one A Guide to Stability, Storage, and Troubleshooting Introduction: Welcome to the technical support guide for 1-(6-Aminopyridin-3-yl)piperazin-2-one. As a ke...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-(6-Aminopyridin-3-yl)piperazin-2-one
A Guide to Stability, Storage, and Troubleshooting
Introduction:
Welcome to the technical support guide for 1-(6-Aminopyridin-3-yl)piperazin-2-one. As a key intermediate in pharmaceutical research and development, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your results. While comprehensive stability data for this specific molecule is not extensively published, this guide synthesizes field-proven insights and established chemical principles derived from its core structures: the aminopyridine ring and the piperazin-2-one moiety. We will explore the causality behind its potential degradation and provide robust protocols for its proper handling, storage, and analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of 1-(6-Aminopyridin-3-yl)piperazin-2-one.
Q1: What are the optimal storage conditions for the solid (powder) form of the compound?
A: For maximum shelf-life, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2] Both cool and frozen temperatures are recommended depending on the desired storage duration. Piperazine derivatives can be hygroscopic and sensitive to light, while aminopyridines are best kept in cool, dry, and well-ventilated areas.[1][2]
Q2: I need to make a stock solution. How should I store it and for how long?
A: Solutions are significantly less stable than the solid powder.[3] It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution in a tightly capped vial at -80°C for no longer than a few weeks.[3] The stability of a related compound, Piperazin-2-one, in solvent drops from months at -80°C to just one month at -20°C.[3] Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the most likely reasons for compound degradation?
A: The primary degradation pathways are oxidation and hydrolysis.
Oxidation: The aminopyridine moiety is susceptible to oxidation, which can be accelerated by air, light, and trace metal contaminants.[4]
Hydrolysis: The amide bond within the piperazin-2-one ring is susceptible to cleavage by hydrolysis, particularly in the presence of moisture or under non-neutral pH conditions in solution.
Hygroscopicity: Piperazine compounds can readily absorb water from the atmosphere, which can then facilitate hydrolytic degradation.[5]
Q4: My solid compound has developed a yellowish or brownish tint over time. Is it still usable?
A: A change in color, typically from off-white to yellow or brown, is a visual indicator of potential degradation, likely due to oxidation.[6] While the compound may not be entirely degraded, its purity is compromised. It is highly recommended to perform a purity analysis using HPLC (see Protocol 4.1) before proceeding with any critical experiments. For best results, use a fresh, unopened lot of the compound.
Q5: What analytical methods are best for checking the purity of my sample?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of the parent compound and detecting degradation products. For definitive identification of unknown impurity peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[4][7]
Part 2: Troubleshooting Common Experimental Issues
Problem
Potential Cause(s)
Recommended Action(s)
Inconsistent or non-reproducible biological assay results.
1. Compound Degradation: The active concentration of your compound is lower than expected due to instability in the stock solution or assay medium. 2. Impurity Interference: Degradation products may have unintended biological activity or interfere with the assay.
1. Prepare Fresh Solutions: Always make solutions immediately before use from solid material. 2. Verify Purity: Run an HPLC analysis on your solid material to confirm its purity is >98%. 3. pH & Buffer Check: Ensure your assay buffer is within a stable pH range (typically neutral) for the compound.
Compound precipitates out of solution during experiment.
1. Solvent Quality: Using non-anhydrous or older solvents, especially hygroscopic ones like DMSO, can impact solubility.[3] 2. Degradation: Degradation products may be less soluble than the parent compound. 3. Exceeded Solubility Limit: The concentration may be too high for the chosen solvent system.
1. Use High-Purity Solvents: Use fresh, anhydrous, HPLC-grade solvents. 2. Re-evaluate Purity: Check the purity of the solid compound. 3. Sonication: Briefly sonicate the solution to aid dissolution, but avoid heating which can accelerate degradation.
Observed new peaks in my analytical chromatogram.
1. Sample Degradation: The new peaks are likely impurities formed during storage or sample preparation.
1. Review Storage History: Check if the compound was exposed to light, air, or moisture.[2][8] 2. Analyze with LC-MS: Use mass spectrometry to identify the structure of the degradation products. This can confirm the degradation pathway (e.g., an M+16 peak suggests oxidation).
Part 3: Understanding Chemical Instability
A proactive approach to handling 1-(6-Aminopyridin-3-yl)piperazin-2-one requires understanding its inherent chemical liabilities. The structure contains two key regions susceptible to degradation.
Oxidative Instability of the Aminopyridine Ring: The primary amino group attached to the pyridine ring is an electron-donating group, making the ring system susceptible to oxidation. This can be initiated by atmospheric oxygen and is often catalyzed by light or trace metal ions. Studies on related aminopyridines have shown that oxidation can lead to the formation of N-oxides or nitro derivatives under oxidative stress.[4]
Hydrolytic Instability of the Piperazin-2-one Ring: The piperazin-2-one ring contains a cyclic amide (a lactam). Amide bonds are susceptible to hydrolysis, which cleaves the bond to form an amino acid derivative. This reaction is catalyzed by both acid and base and will be accelerated by the presence of water.
The diagram below illustrates these primary points of failure in the molecule's structure.
Caption: Primary degradation pathways for the molecule.
Part 4: Essential Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data.
Protocol 4.1: Routine Purity Assessment by HPLC
This protocol provides a general method for the rapid assessment of compound purity.
Solvent Preparation:
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
Sample Preparation:
Accurately weigh ~1 mg of 1-(6-Aminopyridin-3-yl)piperazin-2-one.
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
Vortex briefly to ensure complete dissolution.
Dilute this stock 1:10 in the same solvent for a working concentration of 100 µg/mL.
HPLC Conditions:
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Column Temperature: 40 °C.
UV Detection: 254 nm.
Gradient:
0.0 min: 5% B
5.0 min: 95% B
6.0 min: 95% B
6.1 min: 5% B
8.0 min: 5% B
Analysis:
Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. A pure sample should exhibit a single major peak.
Protocol 4.2: Workflow for an Accelerated Stability Study
This study is designed to rapidly assess the compound's stability under stress conditions, predicting its long-term shelf-life.
Caption: Workflow for an accelerated stability assessment.
Part 5: Summary of Storage Recommendations
For quick reference, follow the storage guidelines summarized in the table below.
Form
Condition
Temperature
Duration
Rationale
Solid (Powder)
Long-Term
-20°C or -80°C
> 1 Year
Minimizes thermal degradation and preserves integrity for archival purposes.[3]
Short-Term
2-8°C
< 6 Months
Adequate for routine use, provided the material is protected from light and moisture.[3][7][9]
In Solution (e.g., DMSO)
Long-Term
Not Recommended
-
High potential for hydrolysis and solvent-mediated degradation.
Short-Term
-80°C
< 1 Month
Offers the best protection for solutions if immediate use is not possible. Avoid -20°C for more than a few days.[3]
Working Solution
Ambient
< 8 Hours
Prepare fresh daily and discard unused portions.
References
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
Gozzi, G., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
National Institutes of Health. (n.d.). Piperazine. PubChem. Retrieved from NIH. [Link]
Ataman Kimya. (n.d.). Piperazines. Retrieved from Ataman Kimya. [Link]
Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from Loba Chemie. [Link]
Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
ResearchGate. (2026, January 21). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from ResearchGate. [Link]
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
Wu, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]
Troubleshooting poor solubility of piperazin-2-one derivatives
Technical Support Center: Piperazin-2-one Derivatives Topic: Troubleshooting Solubility, Purification, and Assay Formulation Ticket ID: PIP-2-ONE-SOL-001 Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Piperazin-2-one DerivativesTopic: Troubleshooting Solubility, Purification, and Assay Formulation
Ticket ID: PIP-2-ONE-SOL-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Brick Dust" Paradox
Welcome to the technical support hub for piperazin-2-one scaffolds. A common frustration with this class of compounds is their deceptive physicochemical profile. While the core scaffold is polar (logP < 1 for the unsubstituted core), derivatives often exhibit "brick dust" properties—insoluble in water and insoluble in non-polar organics.
The Root Cause:
The insolubility arises from a synergistic "lock":
High Lattice Energy: The lactam moiety (C=O and N-H) creates a rigid intermolecular hydrogen bond network (N1-H···O=C2) that mimics beta-sheet interactions in proteins.
Amphiphilic Confusion: The N4-amine is basic, but the N1-amide is neutral. At neutral pH, if the N4 is not protonated, the molecule aggregates via dipole-dipole stacking.[1]
This guide provides self-validating protocols to disrupt these interactions and solubilize your compound for isolation and biological testing.
Module 1: Synthesis & Workup Troubleshooting
User Issue: "My product is stuck in the aqueous layer during extraction," or "I have a sticky oil that won't solidify."
The Science of Extraction
Standard ethyl acetate (EtOAc) extractions often fail because piperazin-2-ones are too polar. The partition coefficient (
) favors the aqueous phase unless you modify the solvent system or the pH.
Protocol A: The "Magic Solvent" Extraction
Do not use pure EtOAc or DCM. Use a polar organic mixture to disrupt the aqueous hydration shell.
Saturate the Aqueous Phase: Add NaCl until the aqueous layer is saturated (salting out). This increases the ionic strength, forcing the organic organic molecule out.
The Solvent System: Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .
Why? Isopropanol (IPA) acts as a phase transfer bridge, disrupting hydrogen bonds between water and the lactam, while DCM provides the density for separation.
pH Adjustment (Critical):
Target: pH 10–11.
Reasoning: The N4 nitrogen (distal amine) has a pKa typically between 7.5 and 8.5 (lowered from piperazine's ~9.8 by the electron-withdrawing carbonyl). You must ensure N4 is fully deprotonated (neutral) to push it into the organic layer.
Protocol B: Dealing with "Oiling Out"
If your compound oils out during recrystallization:
The Anti-Solvent drip: Dissolve in minimal hot Methanol (MeOH). Add Diethyl Ether (Et2O) dropwise until cloudy.
The Scratch: If oil forms, scratch the glass interface with a spatula.
The Seed: If you have any solid from a previous batch, add a speck.
Trituration: Sonicate the oil in Hexanes or Pentane. This removes trapped solvent that prevents crystal lattice formation.
Module 2: Purification Strategies
User Issue: "The compound crashed out on the silica column," or "It streaks badly."
Chromatography Fixes
The lactam N-H and the basic N4 amine interact strongly with the acidic silanols on silica gel, causing irreversible adsorption or tailing.
Parameter
Standard Condition (Fail)
Optimized Condition (Pass)
Stationary Phase
Unmodified Silica
Amine-Functionalized Silica or Basic Alumina
Mobile Phase Modifier
None
1% Triethylamine (TEA) or 1% NH₄OH
Loading Method
Liquid load (DCM)
Solid Load (Celite or Silica)
Eluent System
Hexane/EtOAc
DCM/MeOH (95:5 to 80:20)
Expert Tip: If using DCM/MeOH, do not exceed 10% MeOH on standard silica, or the silica will dissolve, contaminating your product.[1]
Module 3: Biological Assay Formulation
User Issue: "The compound precipitates in cell culture media (RPMI/DMEM) upon dilution."
The "Shock" Phenomenon
Diluting a DMSO stock directly into aqueous media (pH 7.4) causes a rapid polarity shift. If the concentration exceeds the thermodynamic solubility of the neutral species (since pH 7.4 is near the pKa of N4), the compound crashes out.
Protocol C: The Serial Dilution Step-Down
Do not jump from 100% DMSO to 0.1% DMSO in one step.
Prepare Stock: 10 mM in 100% DMSO.
Intermediate Dilution: Dilute to 10x the final concentration using PBS adjusted to pH 5.5 (citrate buffer) or by including a solubilizing excipient (e.g., cyclodextrin).
Why pH 5.5? It ensures the N4 amine is protonated (cationic), drastically increasing aqueous solubility before the final dilution into the pH 7.4 media.
Final Dilution: Add the intermediate to the cell media. The high volume of media will buffer the pH back to 7.4, but the compound is now dispersed at a lower concentration, reducing the nucleation rate of crystals.
Visual Troubleshooting Guides
Figure 1: Solubility Decision Matrix
Use this logic flow to determine the correct solvent system for your specific derivative.
Caption: Decision tree for selecting solubilization strategies based on physical state and pH response.
Figure 2: Biological Dilution Workflow
Prevents precipitation during in vitro assays.
Caption: Step-down dilution protocol to maintain solubility when moving from organic stock to aqueous media.
Frequently Asked Questions (FAQ)
Q1: Should I isolate my piperazin-2-one as a free base or a salt?
For Storage/Stability: Isolate as a salt (HCl or TFA). The salt disrupts the intermolecular H-bonding network of the lactam, making it a higher melting point solid that is less prone to oxidation.
For Assays: If the salt is acidic (e.g., di-HCl), ensure your assay buffer is strong enough to neutralize it, or the local acidity might kill your cells/enzyme.[1]
Q2: Why does my NMR show doubled peaks?
Piperazin-2-ones often exist as rotamers due to restricted rotation if there is a substituent on N1 or N4, or due to ring flipping (chair/boat). This is not an impurity. Run the NMR at high temperature (50°C+) to coalesce the peaks.
Q3: Can I use PEG-400 as a cosolvent?
Yes. A mixture of 10% DMSO / 40% PEG-400 / 50% Water is a "Golden Standard" formulation for IP/IV dosing of piperazin-2-one derivatives in animal studies [1].
References
BenchChem Technical Support. (2025).[2][3][4] Purification of Piperazine-Containing Compounds: Protocols for Salt Formation and Solvent Selection. BenchChem Knowledge Base. 4[3]
Khalili, F., Henni, A., & East, A. L. (2009).[1][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][5][6] Journal of Chemical & Engineering Data, 54(10), 2914-2917.[1] 6
University of Pittsburgh. (n.d.). Common Solvents for Crystallization and Polarity Guide. Department of Chemistry. 7
National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. 8[5]
Alternative catalysts for the N-arylation of piperazin-2-ones.
Topic: Alternative Catalysts (Non-Palladium) for N-Arylation Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Executive Summary & Selectivity Architecture The Challenge: Piperazin-2-ones pres...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Alternative Catalysts (Non-Palladium) for N-Arylation
Status: Operational
Lead Scientist: Dr. H. Chen, Senior Application Scientist
Executive Summary & Selectivity Architecture
The Challenge: Piperazin-2-ones present a unique regioselectivity challenge. The scaffold contains two distinct nucleophilic sites:
N4 (Amine): A secondary amine (
), highly nucleophilic, basic ().
N1 (Lactam/Amide): A secondary amide (
), poor nucleophile, acidic ().
The "Alternative" Mandate: While Palladium (Buchwald-Hartwig) is the gold standard, it is often cost-prohibitive for scale-up and requires rigorous oxygen exclusion. This guide focuses on Copper (Ullmann-Goldberg) , Nickel , and Chan-Lam (Oxidative) systems as robust, cost-effective alternatives.
Decision Matrix: Which Catalyst Do You Need?
Figure 1: Catalyst selection workflow based on regioselectivity requirements.
Context: The N1-lactam nitrogen is electronically deactivated. Standard amine conditions will fail. You must use Goldberg conditions , which rely on diamine ligands to stabilize the Cu(I) species and facilitate the difficult oxidative addition of the aryl halide.
Protocol: The "Robust" Method
Best for: N4-protected piperazin-2-ones reacting with Aryl Iodides/Bromides.
Component
Reagent
Role
Catalyst
CuI (10-20 mol%)
Pre-catalyst. Must be white/off-white. Yellow/Green indicates oxidation.
Ligand
DMEDA or trans-1,2-cyclohexanediamine (20-40 mol%)
Stabilizes Cu(I); prevents disproportionation to Cu(0)/Cu(II).
Base
K₃PO₄ or Cs₂CO₃ (2.0 equiv)
Mild enough to prevent ring opening, strong enough to deprotonate N1.
Solvent
1,4-Dioxane or Toluene
High boiling point required (100°C+).
Step-by-Step Workflow:
Purge: Flame-dry a Schlenk tube and cool under Argon.
Load Solids: Add CuI, Base, and Piperazin-2-one.
Liquids: Add Aryl Halide (if liquid), Ligand, and Solvent via syringe.
Heat: Seal and heat to 110°C for 12-24h. The solution should turn a deep blue-green (active complex).
Troubleshooting Guide (FAQ)
Q: The reaction stalls at 20% conversion. The mixture turned brick-red.
Diagnosis: Catalyst decomposition (Disproportionation). You likely have "unligated" copper precipitating as Cu(0) (red/brown solid).
Check your Ligand: DMEDA is hygroscopic. If it's old/wet, it fails to chelate. Distill your diamine.
Q: Can I use Aryl Chlorides?
Answer: Generally, no. Cu-catalyzed Goldberg reactions struggle with Ar-Cl due to the high bond dissociation energy.
Alternative: Switch to Nickel catalysis (see Module B) or use Aryl Iodides.
Module B: Nickel-Catalyzed Arylation (The "Economy" Route)
Context: Nickel is the superior alternative for Aryl Chlorides and sterically hindered substrates. It operates via a Ni(0)/Ni(II) or Ni(I)/Ni(III) cycle and is less sensitive to the electronic deactivation of the lactam N1 compared to Pd, though N4 arylation is faster.
Protocol: Ni(II)/Bipyridine System
Best for: Aryl Chlorides, Scale-up.
Core System:
Pre-catalyst: Ni(OAc)₂ or NiCl₂·glyme (5-10 mol%).[1]
Ligand: 2,2'-Bipyridine (Bipy) or Phenanthroline (10-15 mol%).
Reductant (Optional but recommended): Mn dust (if starting with Ni(II) to generate Ni(0) in situ).
Figure 2: Simplified catalytic cycle for Ni-catalyzed C-N coupling.
Troubleshooting Guide (FAQ)
Q: My reaction mixture turned black immediately.
Diagnosis: Aggregation of Ni(0) nanoparticles ("Nickel black"). This is inactive.
Fix:
Solvent: Use THF or DMF. Non-polar solvents like Toluene can cause catalyst precipitation.
Ligand Loading: Ensure Ligand is >1.5x relative to Metal.
Styrene Additive: Add 10-20 mol% styrene. It acts as a "π-acid" ligand to stabilize the electron-rich Ni(0) species preventing aggregation.
Q: I see selectivity issues (N1 vs N4 mixture).
Insight: Ni is less sensitive to sterics than Pd. If N4 is unprotected, Ni will preferentially arylate N4.
Fix: You must protect N4 (e.g., Boc-piperazin-2-one) to force N1 arylation. There is no magic catalyst that prefers the amide N1 over the amine N4 in an unprotected scaffold without specific directing groups.
Module C: Chan-Lam Coupling (The "Mild" Route)
Context: This is an oxidative coupling using Aryl Boronic Acids instead of halides. It is the only method that works in open air (oxygen is the oxidant).
Best for: Late-stage functionalization, delicate substrates that cannot survive 110°C.
Protocol: Cu(OAc)₂ Mediated
Reagents: Piperazin-2-one (1 equiv), Ar-B(OH)₂ (2 equiv), Cu(OAc)₂ (1 equiv - stoichiometric is often better than catalytic for amides).
Base: Pyridine or TEA (2 equiv).
Solvent: DCM or MeCN (Room Temperature).
Atmosphere: Open air (balloon of O₂ speeds it up).
Troubleshooting Guide (FAQ)
Q: The reaction is incredibly slow (3 days).
Diagnosis: Amides (N1) are poor nucleophiles for Chan-Lam. The transmetallation step is slow.
Fix:
Molecular Sieves: Add 4Å MS. Water inhibits the reaction by competing for the Cu coordination site.
Switch Ligand: Use a bidentate ligand like Bipyridine (1:1 with Cu) to increase the electrophilicity of the Cu(II) center.
Comparative Data Analysis
Feature
Copper (Goldberg)
Nickel (Bipy)
Chan-Lam
Primary Target
N1 (Lactam)
N4 (Amine) > N1
N4 > N1
Electrophile
Ar-I > Ar-Br
Ar-Cl > Ar-Br
Ar-B(OH)₂
Temp Range
80–120°C
60–100°C
20–40°C
Air Sensitivity
High (requires Argon)
Very High (Glovebox preferred)
None (Requires O₂)
Cost
Low
Low/Medium
Medium (Boronic acids)
Key Failure Mode
Catalyst disproportionation
Ni-black precipitation
Slow kinetics
References
Brenner, E., Schneider, R., & Fort, Y. (2000).[3] Nickel-mediated amination chemistry.[3][4] Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881–2884.[3] Link
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[5] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.[5] Link[5]
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[6][7] Synthesis, 2011(06), 829-856. Link
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
Sikari, R., et al. (2019). Earth-Abundant Nickel-Catalyzed N-Arylation of Indoles and Other N-Heterocycles.[2] The Journal of Organic Chemistry, 84(7), 4063–4071. Link
Technical Guide: Piperazine vs. Piperazin-2-one Scaffolds in Kinase Inhibitor Design
Executive Summary: The "Scaffold Hop" Imperative In the optimization of kinase inhibitors, the transition from a piperazine to a piperazin-2-one (ketopiperazine) scaffold represents a classic yet critical "scaffold hop."...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Scaffold Hop" Imperative
In the optimization of kinase inhibitors, the transition from a piperazine to a piperazin-2-one (ketopiperazine) scaffold represents a classic yet critical "scaffold hop." While piperazine is a privileged structure found in blockbuster drugs like Imatinib and Palbociclib, it frequently introduces liabilities regarding metabolic instability and hERG-mediated cardiotoxicity due to its high basicity.
This guide analyzes the structural, physicochemical, and pharmacokinetic drivers for switching to the piperazin-2-one scaffold. We provide evidence-based comparisons demonstrating how this carbonyl introduction can salvage a lead series by modulating
, blocking metabolic soft spots, and altering vectors for solvent-front interactions.
Structural & Physicochemical Analysis[1][2][3]
The fundamental difference lies in the introduction of a carbonyl group at the C2 position. This single modification triggers a cascade of physicochemical changes.
(distal) typically has a of ~9.8, while the (proximal) is ~5.6. At physiological pH (7.4), the distal nitrogen is predominantly protonated (cationic). This high basicity aids solubility but drives hERG channel inhibition and phospholipidosis.
Piperazin-2-one: The
becomes an amide, rendering it neutral. The inductive effect of the carbonyl also lowers the basicity of the distal amine (often to ~6–8, depending on substitution). This reduces the cationic character at physiological pH, improving membrane permeability (LogD) and reducing off-target cation-pi interactions.
Conformational Geometry
Piperazine: Adopts a chair conformation. Substituents at
and can adopt pseudo-equatorial or pseudo-axial orientations.
Piperazin-2-one: The amide bond forces planarity across the
segment. This "flattens" part of the ring, altering the exit vector of substituents. This is critical when the scaffold is used as a linker to project solubilizing groups into the solvent front of the kinase ATP pocket.
Visualization: Scaffold Properties
Figure 1: Comparative analysis of physicochemical shifts between Piperazine and Piperazin-2-one scaffolds.
Pharmacokinetic Implications (ADMET)
Metabolic Stability (The "Soft Spot" Block)
Piperazines are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
Mechanism: CYP enzymes often attack the carbon alpha to the nitrogen (
-carbon oxidation) or perform N-oxidation.
The Fix: Introducing the carbonyl at C2 "blocks" one of the most reactive
-carbons. Furthermore, the reduced electron density on the distal nitrogen makes it less prone to N-oxidation.
Data Support: In a study of piperazin-1-ylpyridazines, metabolic clearance was driven by piperazine ring oxidation. Switching to modified scaffolds (including ketopiperazines) improved microsomal half-life (
) from <5 min to >100 min [1].
hERG Inhibition & Cardiotoxicity
The hERG potassium channel has a large hydrophobic pore with aromatic residues that stabilize cations (pi-cation interactions).
The Liability: Piperazines, being highly basic and lipophilic, are perfect hERG pharmacophores.
The Fix: The piperazin-2-one scaffold lowers the
. A neutral or less basic molecule interacts weakly with the hERG pore, significantly widening the safety window.
Evidence: Research on late sodium current inhibitors demonstrated that 1,4-disubstituted piperazin-2-ones exhibited low hERG inhibition compared to their piperazine counterparts, reversing arrhythmia phenotypes in models [2].[3]
Case Study: Optimization of BTK Inhibitors
A definitive example of this scaffold hop is found in the optimization of Bruton's Tyrosine Kinase (BTK) inhibitors by Biogen [3].
The Challenge: The initial reversible inhibitor series contained a piperazine moiety. While potent, it suffered from poor whole-blood potency and rapid metabolic clearance.
The Solution: The team transitioned to a piperazinone scaffold.
The Result:
Potency: Maintained kinase selectivity and cellular potency (CD69 assays).[4]
Metabolism: The carbonyl group improved metabolic stability, allowing for sustained target occupancy.
Covalency: The scaffold facilitated the correct orientation for an electrophilic warhead to engage Cys481.
While standard peptide coupling is possible, modern "diversity-oriented synthesis" utilizes a metal-promoted cascade to build the piperazin-2-one ring efficiently [4].
Bioisosteric Replacement Strategies for the Piperazin-2-one Moiety: A Comparative Optimization Guide
Executive Summary & Rationale The piperazin-2-one (2-oxopiperazine) scaffold is a privileged peptidomimetic motif, widely utilized to mimic the -turn secondary structure of proteins without the hydrolytic instability of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
The piperazin-2-one (2-oxopiperazine) scaffold is a privileged peptidomimetic motif, widely utilized to mimic the
-turn secondary structure of proteins without the hydrolytic instability of linear peptides. It serves as a core pharmacophore in Factor Xa inhibitors, GPCR ligands, and various kinase inhibitors.
However, in late-stage lead optimization, the piperazin-2-one moiety often presents two critical liabilities:
Metabolic Instability: The methylene group
to the secondary amine (C3 position) is highly susceptible to CYP450-mediated oxidative dealkylation. Furthermore, the lactam bond can be vulnerable to specific amidases.
Solubility-Permeability Trade-off: While the secondary amine provides a handle for solubility (via protonation, depending on substitution), the rigid lactam ring can limit membrane permeability if not properly balanced.
This guide provides a rational, data-driven approach to replacing or modifying the piperazin-2-one core to resolve these specific ADME-Tox issues while maintaining potency.
Comparative Analysis of Bioisosteric Alternatives
The following alternatives are ranked by their utility in solving specific medicinal chemistry bottlenecks.
Candidate A: Morpholin-3-one (The Solubility/Polarity Specialist)
Structural Change: Replacement of the
-amine with an ether oxygen.
Mechanism of Action:
H-Bonding Profile: Removes one Hydrogen Bond Donor (HBD) (the NH) while retaining the carbonyl Hydrogen Bond Acceptor (HBA). This often improves membrane permeability (Caco-2 flux) by reducing the desolvation penalty.
Electronic Effect: The oxygen atom lowers the
of the system compared to the amine, reducing non-specific protein binding.
Candidate B: 3,3-Dimethylpiperazin-2-one (The Metabolic Blocker)
Structural Change: Introduction of a gem-dimethyl group at the C3 position (alpha to the amine).
Mechanism of Action:
Steric Occlusion: The methyl groups sterically hinder the approach of CYP450 enzymes (specifically CYP3A4/2D6) to the vulnerable
-carbon, blocking the formation of the carbinolamine intermediate required for N-dealkylation.
Conformational Lock: This modification restricts the conformational flexibility of the ring, potentially entropic benefit to binding affinity if the vector is correct.
Candidate C: Pyrazin-2-one (The Planar/Aromatic Variant)
Structural Change: Dehydrogenation to form a fully aromatic hetero-cycle.
Mechanism of Action:
Planarity: Forces the ring into a strictly planar conformation, useful if the binding pocket is narrow or requires
-stacking interactions.
Acid/Base Profile: The NH becomes significantly more acidic (
~8-9), acting as a weak acid rather than a base.
Candidate D: Diazepan-2-one (The Ring Expansion)
Structural Change: Expansion to a 7-membered ring.
Mechanism of Action:
Angle Vector Shift: Alters the exit vectors of substituents, which can reach distinct sub-pockets not accessible by the 6-membered ring.
Comparative Performance Data
The table below summarizes the expected shifts in physicochemical properties when replacing a standard 4-substituted piperazin-2-one core.
Metric
Piperazin-2-one (Baseline)
Morpholin-3-one
3,3-Dimethylpiperazin-2-one
Pyrazin-2-one
Primary Utility
Peptidomimetic
Permeability & Solubility
Metabolic Stability ()
-Stacking & Planarity
LogP
0.0 (Ref)
+0.2 to +0.5
+0.6 to +0.8
-0.5 to 0.0
H-Bond Donors
1 (NH)
0
1 (NH)
1 (NH - acidic)
Metabolic Stability
Low (Oxidative labile)
High (No -H oxidation)
Very High (Steric block)
High (Aromatic)
Solubility (Aq)
High (if basic)
Moderate
Moderate
Low
Rotatable Bonds
0 (Rigid)
0
0
0
Decision Logic & Strategy Visualization
Use the following decision tree to select the correct isostere based on your lead compound's specific failure mode.
Figure 1: Strategic decision tree for bioisosteric replacement of piperazin-2-one based on ADME-Tox liabilities.
Experimental Protocols
To validate the bioisosteric replacement, you must generate comparative data using robust, self-validating protocols.
) improvement of the gem-dimethyl or morpholinone analog versus the parent piperazinone.
Reagents:
Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compounds (10 mM DMSO stock).
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
Pre-incubation: Add 1
M test compound to the microsomal suspension. Incubate at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At time points
min, remove 50 L aliquots.
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion transition.
Calculation: Plot
vs. time. The slope is used to calculate .
Success Criteria: A successful bioisosteric replacement (e.g., gem-dimethyl) should increase
by compared to the parent.
Protocol B: Synthesis of the Morpholin-3-one Scaffold
Objective: A robust route to synthesize the morpholin-3-one core if commercial catalogs fail. This utilizes a "cast-iron" intramolecular alkylation strategy.
Starting Material:
-substituted ethanolamine (R-NH-CH2-CH2-OH).
Acylation: React with chloroacetyl chloride (1.1 eq) and TEA (2.0 eq) in DCM at 0°C to form the
-chloroamide intermediate.
QC Check: Monitor by TLC (EtOAc/Hex). The amide formation is rapid (<1h).
Cyclization: Dissolve the intermediate in anhydrous THF. Add NaH (1.5 eq, 60% dispersion) slowly at 0°C.
Mechanism:[1][2] The alkoxide generated from the alcohol performs an intramolecular
attack on the -chloride.
Workup: Quench with saturated
. Extract with EtOAc.
Purification: Silica gel chromatography. Morpholinones are typically polar; use MeOH/DCM gradients.
Mechanistic Insight: Metabolic Blockade
The following diagram illustrates why the gem-dimethyl strategy is superior for metabolic stability.
Figure 2: Mechanism of CYP450 blockade via gem-dimethyl substitution. The methyl groups prevent the initial hydrogen abstraction required for oxidative metabolism.
References
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Brockunier, L. L., et al. (2000). Human Factor Xa Inhibitors: Design and Synthesis of Piperazin-2-one Derivatives. Bioorganic & Medicinal Chemistry Letters, 10(18), 2111-2114. Link
Enamine Ltd. (2025). Piperazine Bioisosteres for Drug Design. Enamine Drug Design Libraries. Link
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Validation of "1-(6-Aminopyridin-3-yl)piperazin-2-one" Intermediate Purity for GMP Synthesis
Executive Summary: The Polarity & Purity Paradox In the GMP synthesis of kinase inhibitors (e.g., CDK4/6 antagonists) and Factor Xa inhibitors, the intermediate 1-(6-Aminopyridin-3-yl)piperazin-2-one represents a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Polarity & Purity Paradox
In the GMP synthesis of kinase inhibitors (e.g., CDK4/6 antagonists) and Factor Xa inhibitors, the intermediate 1-(6-Aminopyridin-3-yl)piperazin-2-one represents a critical quality gateway.[1] Its structure—a polar piperazinone lactam fused to an aminopyridine—creates a "Polarity Trap" that often defies standard C18 Reverse Phase HPLC (RP-HPLC) validation.[1]
This guide challenges the industry-standard reliance on simple RP-HPLC-UV for this class of intermediates.[1] We compare the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against Ion-Pairing RP-HPLC and validate the necessity of qNMR for absolute assay determination, specifically addressing the control of the genotoxic nitro-precursor.
Strategic Comparison: Analytical Methodologies
For a GMP intermediate, "purity" is not a single number; it is a composite of organic purity (Area%), assay (w/w%), and genotoxic safety.[1]
Comparison 1: Chromatographic Separation (The Polarity Challenge)
The lactam and amino groups make this molecule highly polar (
to ).[1] Standard C18 columns often result in early elution (near void volume), causing co-elution with inorganic salts and polar degradation products.[1]
Feature
Method A: Standard C18 RP-HPLC
Method B: Ion-Pairing RP-HPLC
Method C: HILIC (Recommended)
Stationary Phase
C18 (ODS)
C18 with Hexanesulfonate
Amide or Bare Silica
Retention Mechanism
Hydrophobic Interaction
Ion-Exchange/Hydrophobic
Water-layer Partitioning
Retention of Main Peak
Poor ()
Good ()
Excellent ()
Salt Tolerance
High
Low (Ion pair reagents drift)
Moderate (Requires buffer)
MS Compatibility
Excellent
Poor (Non-volatile reagents)
Excellent (High organic mobile phase)
Verdict
FAIL for GMP Release
Passable but high maintenance
Superior for sensitivity & MS coupling
Comparison 2: Impurity Quantification (The Genotoxic Risk)
The synthesis typically involves the reduction of 1-(6-Nitropyridin-3-yl)piperazin-2-one .[1] This nitro-precursor is a potential mutagenic impurity (PMI) and must be controlled to <10 ppm levels (ICH M7).[1]
UV Detection (254 nm): The nitro group has strong absorbance, but the response factor differs significantly from the amine.[1] Area% is misleading here.
MS/MS Detection: Required for PMI clearance.[1] HILIC-MS is preferred because the high organic content enhances ionization efficiency (desolvation), whereas aqueous RP-HPLC suppresses it.[1]
Experimental Protocols
A. Synthesis & Purification (The "Self-Validating" Workflow)
Objective: Reduce the nitro precursor while scavenging metal catalysts (Pd) and preventing re-oxidation.[1]
This diagram maps the chemical transformation and the "Purge Points" where impurities are removed.[1]
Caption: Fate mapping of the critical nitro-impurity and palladium catalyst during the purification process.
Diagram 2: Analytical Decision Tree (HILIC vs. RP)
A logic flow for selecting the correct validation method based on intermediate polarity.[1]
Caption: Decision matrix demonstrating why HILIC is the scientifically justified choice for this polar lactam intermediate.
Authoritative References
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] Link
ICH Harmonised Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Conference on Harmonisation, 2017.[1] Link
Jandera, P. "Stationary and mobile phases in hydrophilic interaction chromatography: a review."[1] Analytica Chimica Acta, 2011.[1] Link[1]
Teo, Y.C., et al. "Efficient Synthesis of Piperazin-2-ones."[1] Organic Letters, 2012 (Contextual reference for lactam synthesis stability).[1] Link[1]
Bristol-Myers Squibb. "Process for the preparation of apixaban and intermediates thereof."[1] U.S. Patent 9,932,336, 2018.[1] (Provides grounding for aminopyridine/lactam intermediate handling).[1] Link
Alternative Synthetic Routes to Aminopyridine-Based Kinase Inhibitors
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary: Beyond the Buchwald Paradigm In the landscape of kinase inhibitor development, the aminopyridine scaffold is ubiquitous,...
In the landscape of kinase inhibitor development, the aminopyridine scaffold is ubiquitous, serving as the hinge-binding motif in blockbuster drugs like Palbociclib (CDK4/6) , Crizotinib (ALK/ROS1) , and Vemurafenib (BRAF) .
Traditionally, the installation of the amino group onto the pyridine core relies on two dominant strategies:
Nucleophilic Aromatic Substitution (
): Requires electron-deficient substrates and often harsh conditions.
Buchwald-Hartwig Cross-Coupling: The industry standard, offering broad scope but plagued by high costs of Pd-catalysts, ligand complexity, and stringent metal scavenging requirements (typically <10 ppm for APIs).
This guide analyzes three emerging alternative routes that challenge these standards. We evaluate them based on atom economy, scalability, and impurity profiles, providing actionable protocols for the bench scientist.
Strategic Landscape: Retrosynthetic Decision Tree
The following diagram illustrates the divergent strategies for accessing the aminopyridine core. Note the shift from "functional group interconversion" (Standard) to "bond construction" (Alternatives).
Figure 1: Retrosynthetic analysis comparing classical halogen-dependent routes with modern direct functionalization and assembly strategies.
Comparative Analysis of Synthetic Strategies
Route A: Direct C-H Amination (The "Atom Economy" Alternative)
Instead of installing a halogen handle and then displacing it, this route utilizes hypervalent iodine or copper catalysis to install the nitrogen directly onto the C-H bond. This is particularly valuable for late-stage diversification of drug leads.
Mechanism: Often proceeds via a radical pathway or an electrophilic metallation followed by reductive elimination.
Key Advantage: Eliminates the halogenation step; high atom economy.
Key Limitation: Regioselectivity can be challenging (C2 vs C3 vs C4).
Route B: De Novo Pyridine Assembly (The "Convergence" Alternative)
This approach builds the pyridine ring around the nitrogen functionality using multicomponent reactions (MCRs).
Mechanism: Condensation of 1,3-dicarbonyls (or equivalents) with enamines or amidines.
Key Advantage: Access to substitution patterns difficult to achieve via substitution; avoids Pd-scavenging entirely.
Key Limitation: Starting materials can be complex; lower throughput for library generation.
Route C: Flow Chemistry / Lithiation (The "Scale-Up" Alternative)
Used in the synthesis of Crizotinib intermediates, this method uses continuous flow reactors to handle hazardous organolithium reagents safely.
Mechanism: Cryogenic lithiation of halopyridines followed by electrophilic quench (e.g., borylation).
Key Advantage: Superior safety profile; precise control over residence time prevents side reactions; seamless scale-up.
Context: This protocol utilizes a hypervalent iodine reagent to aminate the pyridine ring at the C4 position, a challenging transformation for standard
due to electronic bias. This method is superior for synthesizing 4-aminopyridine cores found in drugs like Vemurafenib .
Reagents:
Substrate: Substituted Pyridine (1.0 equiv)
Reagent: [(Py)2IPh]2OTf (Hypervalent Iodine reagent) or similar I(III) source[1]
Amine Source: Ammonium carbamate or primary amine
Solvent: Acetonitrile (MeCN)
Workflow Diagram:
Figure 2: Workflow for I(III)-mediated C4-selective C-H amination.
Step-by-Step Methodology:
Activation:
Charge a flame-dried round-bottom flask with the pyridine substrate (1.0 mmol) and anhydrous MeCN (5 mL).
Add the I(III) reagent (e.g., PIFA or specific hypervalent iodine salt) (1.1 equiv) in one portion.
Stir at room temperature for 1-2 hours. Checkpoint: The formation of the intermediate pyridinium salt often results in a precipitate or color change.
Aminolysis (Zincke-Type Cleavage):
To the reaction mixture (heterogeneous slurry), add the amine nucleophile (e.g., 2.0 equiv of morpholine or ammonium hydroxide for primary amines).
Heat the mixture to 50°C. Monitor by TLC/LC-MS.
Mechanism Note: The amine attacks the activated ring, leading to ring-opening and re-closure or direct substitution depending on the specific I(III) ligand design.
Purify via flash column chromatography (DCM/MeOH gradient).
Validation: Verify regioselectivity (C4 vs C2) using 1H NMR (coupling constants of pyridine protons).
Case Study: Flow Chemistry in Crizotinib Synthesis
Context: The synthesis of the 2-amino-5-arylpyridine core of Crizotinib traditionally involves multiple halogenation and protection steps. A continuous flow approach allows for the direct lithiation of 2-amino-5-bromopyridine without protecting groups, significantly reducing step count.
Protocol Highlight (Lithiation-Borylation):
Stream A: 2-amino-5-bromopyridine in THF.
Stream B: n-BuLi (2.5 equiv) in Hexanes.
Mixing: T-mixer at -20°C (residence time < 60 seconds). Note: Batch requires -78°C.
Quench: Stream C containing Triisopropyl borate.
Result: High yield of the boronic acid intermediate ready for Suzuki coupling, avoiding the "cryogenic wall" of batch manufacturing.
References
Pfizer Inc. (2017). Method for preparing crizotinib. U.S. Patent No. 9,604,966. Link
Li, S., et al. (2019).[5] "A new route for the synthesis of Palbociclib." Chemical Papers, 73, 3043–3051.[5][6] Link
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction." Science, 342(6161), 956-960. (Foundational mechanism for Ag/F mediated functionalization relevant to amination logic). Link
Ghosh, A., et al. (2025). "Cu(I)-Catalyzed double C-H amination: synthesis of 2-iodo-imidazo [1, 2-a] pyridines." ResearchGate.[4][7] Link
BenchChem. (2025). "Application Notes: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives." Link
Baumann, M., et al. (2013). "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." Beilstein Journal of Organic Chemistry, 9, 2265–2319. Link
A Head-to-Head Comparison: Evaluating the Metabolic Stability of Piperazin-2-one vs. Piperazine Derivatives in Drug Discovery
Introduction: The Central Role of Metabolic Stability in Drug Design In the intricate process of drug discovery and development, the metabolic stability of a compound is a cornerstone of its potential success. It dictate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Metabolic Stability in Drug Design
In the intricate process of drug discovery and development, the metabolic stability of a compound is a cornerstone of its potential success. It dictates the compound's half-life, oral bioavailability, and potential for drug-drug interactions, ultimately influencing both efficacy and safety.[1] The liver, our primary metabolic clearinghouse, employs a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, to chemically modify and eliminate foreign compounds (xenobiotics).[2] For medicinal chemists, designing molecules that can withstand this metabolic onslaught without being cleared too rapidly is a critical challenge.
The piperazine ring is a ubiquitous scaffold in modern medicine, prized for its synthetic tractability and its ability to confer favorable physicochemical properties like aqueous solubility.[3] However, its two basic nitrogen atoms are often susceptible to extensive Phase I metabolism, presenting a significant hurdle in lead optimization.[4] A common strategy to mitigate this liability is the bioisosteric replacement of one of the piperazine's secondary amine groups with an amide, yielding a piperazin-2-one core.[5][6] This guide provides an in-depth technical comparison of these two scaffolds, explaining the chemical rationale behind their differing metabolic fates and providing a robust experimental framework for their direct evaluation.
Structural Rationale: Why an Amide Can Tame Metabolism
The metabolic vulnerability of the piperazine ring is rooted in the chemistry of its two secondary or tertiary amine centers. These nitrogens are nucleophilic and readily serve as sites for CYP450-mediated oxidation.[4] Common metabolic pathways for piperazine-containing drugs include:
N-dealkylation: Cleavage of an N-alkyl group, often a major clearance pathway mediated by enzymes like CYP3A4 and CYP2D6.[7][8]
Hydroxylation: Oxidation of the carbon atom alpha to a nitrogen atom, which can lead to ring opening or the formation of reactive iminium ions.[9]
Ring Oxidation: Direct oxidation of the piperazine ring itself.[10]
By replacing one of the amine groups with an amide, as in the piperazin-2-one scaffold, we fundamentally alter the electronic properties of that nitrogen. The adjacent carbonyl group is strongly electron-withdrawing, which delocalizes the lone pair of electrons on the amide nitrogen. This has two profound consequences:
Reduced Basicity and Nucleophilicity: The amide nitrogen is significantly less basic and less nucleophilic than its amine counterpart in piperazine. This makes it a much poorer substrate for oxidative enzymes like CYPs, effectively "blocking" a primary site of metabolism.[9]
Introduction of a Potential Hydrolysis Site: While more resistant to oxidation, the amide bond can be a substrate for hydrolytic enzymes (amidases), introducing an alternative metabolic pathway. However, amide hydrolysis is often a slower process compared to rapid CYP-mediated oxidation.
This bioisosteric switch is therefore a calculated trade-off: sacrificing one of the key basic centers of the piperazine for a significant potential gain in metabolic stability.
Visualizing the Metabolic Hotspots
The following diagram illustrates the principal metabolic pathways for a generic N-substituted piperazine compared to an N-substituted piperazin-2-one derivative.
Caption: Comparative metabolic pathways of piperazine and piperazin-2-one scaffolds.
Experimental Design: A Self-Validating Protocol for In Vitro Metabolic Stability Assessment
To empirically compare the metabolic stability of lead compounds containing these two scaffolds, the in vitro liver microsomal stability assay is the industry-standard approach.[11][12] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes.[12][13]
The protocol below is designed to be self-validating by including appropriate controls to ensure the enzymatic system is active and that compound disappearance is not due to non-specific factors.
Mandatory Controls for a Self-Validating System:
Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Midazolam) is run in parallel to confirm the metabolic competency of the microsomal batch.[14]
Negative Control (Minus-Cofactor): An incubation is run for each test compound without the addition of the NADPH cofactor.[2] Significant compound loss in this control would indicate non-CYP mediated degradation or physical instability.
Time Zero (T0) Control: Samples are immediately quenched at the start of the incubation to establish the baseline concentration.
Step-by-Step Experimental Protocol
Preparation of Reagents:
Test Compounds & Controls: Prepare 10 mM stock solutions in DMSO. From this, create a 100 µM intermediate stock in acetonitrile or methanol.
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]
Human Liver Microsomes (HLMs): Thaw pooled HLMs (e.g., from a commercial supplier) on ice immediately before use. Dilute to a working concentration of 1 mg/mL in phosphate buffer.[2][12]
NADPH Regenerating System (or Cofactor Stock): Prepare a 10 mM stock solution of NADPH in phosphate buffer. Keep on ice.
Quenching Solution: Acetonitrile containing an internal standard (IS) (e.g., a structurally similar but chromatographically distinct compound like Lapatinib or Tolbutamide) at a fixed concentration (e.g., 100 ng/mL).[15]
Incubation Procedure:
Pre-warm a 96-well plate containing the required volume of 1 mg/mL HLM solution and phosphate buffer in a shaking water bath at 37°C for 10 minutes.
To initiate the reaction, add 1-2 µL of the 100 µM test compound stock to the wells to achieve a final substrate concentration of 1 µM.[14]
Immediately add the NADPH solution to achieve a final concentration of 1 mM. This marks the beginning of the incubation. For "-NADPH" controls, add an equivalent volume of buffer.
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.[13]
Immediately quench the enzymatic reaction by adding the aliquot to a well of a new 96-well plate containing a 2-3 fold excess (e.g., 150 µL) of the cold quenching solution with internal standard.
Sample Processing and Analysis:
Seal the quenched sample plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16] Monitor the disappearance of the parent drug peak area relative to the constant peak area of the internal standard.
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Data Analysis and Interpretation
The primary data from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point.
Calculate Percent Remaining:
Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
Determine the Half-Life (t½):
Plot the natural logarithm (ln) of the percent remaining against time.
The slope of the linear regression of this plot is the elimination rate constant (k).
This value normalizes the rate of metabolism to the amount of microsomal protein used.[18][19]
Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation) [20]
Data Presentation: A Comparative Summary
The results should be summarized in a clear, tabular format to facilitate direct comparison between the piperazine derivative and its piperazin-2-one bioisostere.
Compound ID
Scaffold Type
t½ (min)
Clint (µL/min/mg protein)
Predicted In Vivo Clearance
Cmpd-01
Piperazine
8.5
81.5
High
Cmpd-02
Piperazin-2-one
115.2
6.0
Low
Verapamil
Positive Control
15.0
46.2
Intermediate-High
Data presented are for illustrative purposes.
As the hypothetical data shows, the bioisosteric switch from the piperazine in Cmpd-01 to the piperazin-2-one in Cmpd-02 resulted in a >13-fold increase in the metabolic half-life and a corresponding >13-fold decrease in intrinsic clearance. This provides strong evidence that the modification successfully blocked a key metabolic liability, transforming a compound with predicted high in vivo clearance into one with predicted low clearance.[21]
Conclusion
The strategic replacement of a piperazine's secondary amine with an amide to form a piperazin-2-one derivative is a powerful and well-established tactic in medicinal chemistry to enhance metabolic stability.[5] The underlying principle is the electronic deactivation of a key metabolic hotspot, rendering it less susceptible to CYP450-mediated oxidation. While this introduces a potential site for amide hydrolysis, this pathway is often significantly slower, leading to a net gain in compound half-life.
By employing a robust, self-validating in vitro microsomal stability assay as detailed in this guide, researchers can efficiently and accurately quantify the impact of this structural modification. The resulting data on intrinsic clearance are invaluable for ranking compounds, building structure-activity relationships, and making informed decisions to advance the most promising candidates toward further development.[13]
References
Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. National Center for Biotechnology Information. [Link]
The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Stork. [Link]
Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs, in Human Liver Microsomes. PubMed. [Link]
metabolic stability in liver microsomes. Mercell. [Link]
Use of intrinsic clearance for prediction of human hepatic clearance. PubMed. [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]
Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed. [Link]
In vitro drug metabolism: for the selection of your lead compounds. MTT-Lab. [Link]
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
Use of intrinsic clearance for prediction of human hepatic clearance. ResearchGate. [Link]
Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint). ACS Publications. [Link]
In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. eScholarship.org. [Link]
Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. [Link]
PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. Drug Metabolism and Disposition. [Link]
Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]
Evaluation of relative LC/MS response of metabolites to parent drug in LC/nanospray ionization mass spectrometry: potential implications in MIST assessment. Rapid Communications in Mass Spectrometry. [Link]
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]
Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. [Link]
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. National Center for Biotechnology Information. [Link]
Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. PubMed. [Link]
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. [Link]
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. [Link]
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(6-Aminopyridin-3-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1-(6-Aminopyridin-3-yl)piperazin-2-one, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a deeper understanding of the principles behind each step, fostering a culture of safety and scientific integrity.
Foundational Principles of Disposal: Acknowledging the Data Landscape
Hazard Profile: Understanding the "Why" Behind the Precautions
Based on the data for its structural analog, 1-(6-Aminopyridin-3-yl)piperazin-2-one is presumed to present the following hazards:
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][4]
Serious Eye Irritation (H319): Contact with the eyes can result in significant and potentially lasting damage.[1][4]
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][4]
Potential for Acute Oral Toxicity (H302): Ingestion may be harmful.[2]
These potential hazards underscore the necessity of treating this compound as a hazardous waste and following stringent disposal protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing 1-(6-Aminopyridin-3-yl)piperazin-2-one, the following PPE is mandatory:
To prevent skin contact and potential irritation.[1][4]
Body Protection
A laboratory coat is essential. For larger quantities or in the event of a spill, impervious clothing is recommended.[7]
To protect the skin from accidental contamination.
Respiratory Protection
To be used in a well-ventilated area, preferably within a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator is necessary.[7]
To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][4]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The disposal of 1-(6-Aminopyridin-3-yl)piperazin-2-one must be managed as hazardous waste through a licensed disposal company.[6][7] Never discharge this chemical or its waste into the sewer system.[1][8]
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation prevents dangerous reactions and ensures cost-effective disposal.[9][10]
Solid Waste:
Collect unadulterated solid 1-(6-Aminopyridin-3-yl)piperazin-2-one waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[7]
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
Contaminated Labware and Debris:
Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled hazardous waste container.[9]
Grossly contaminated labware should not be disposed of in regular trash.[5]
Waste Container and Labeling: Clarity for Safe Handling
Container Selection: Use a leak-proof container with a secure lid that is compatible with the chemical waste.[5][11] Avoid using food or beverage containers.[9]
Labeling:
As soon as waste is added to the container, affix a "Hazardous Waste" label.[5][11]
The label must include the full chemical name: "1-(6-Aminopyridin-3-yl)piperazin-2-one". Do not use abbreviations or chemical formulas.[5]
List all constituents of any mixtures by percentage.[11]
Indicate the associated hazards (e.g., Irritant).[11]
After triple-rinsing, allow the container to air dry.
Completely deface or remove the original label.[15]
The decontaminated container can then typically be disposed of as regular laboratory waste, but confirm this with your institutional guidelines.[5][15]
Spill Management: Immediate Response Protocol
In the event of a spill:
Evacuate non-essential personnel from the immediate area.
Wearing appropriate PPE, contain the spill using an absorbent material.
Collect the spilled material and absorbent into a designated hazardous waste container.[1]
Clean the spill area thoroughly.
Report the spill to your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(6-Aminopyridin-3-yl)piperazin-2-one.